molecular formula C12H14N2 B166994 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole CAS No. 134856-46-5

3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole

Cat. No.: B166994
CAS No.: 134856-46-5
M. Wt: 186.25 g/mol
InChI Key: XBZNNRROWMTSHW-UHFFFAOYSA-N
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Description

3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. This ring-fused benzimidazole derivative is recognized for its potential as a corticotropin-releasing factor-1 (CRF-1) receptor antagonist. The CRF-1 receptor is a central regulator of the hypothalamic-pituitary-adrenal (HPA) axis and a validated drug target for stress-related psychiatric disorders, including anxiety and depression . Research indicates that antagonists of this receptor can reduce anxiety-related behaviors, positioning this compound as a valuable candidate for neuropharmacological investigation . Beyond its application in neuroscience, this structural class of compounds demonstrates substantial potential in oncology research. Related dihalogenated quinone derivatives based on the pyrido[1,2-a]benzimidazole core have been synthesized and shown pronounced cytotoxic activity against various tumor cell lines. Some derivatives exhibit potency that exceeds that of commercial anticancer drugs like Tamoxifen and Mitomycin C, often by disrupting key signaling pathways such as STAT3 and allosteric glycolytic enzymes, thereby impairing the metabolic adaptation of cancer cells . The saturated heterocycle, as found in this tetrahydropyrido analog, has been identified as particularly promising compared to its unsaturated counterparts . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-9-6-7-14-11-5-3-2-4-10(11)13-12(14)8-9/h2-5,9H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZNNRROWMTSHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN2C(=NC3=CC=CC=C32)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451677
Record name STK295311
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134856-46-5
Record name STK295311
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Therapeutic Potential of 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzimidazole motif is a recognized privileged scaffold in medicinal chemistry, capable of interacting with a diverse array of biological targets. Among its derivatives, pyrido[1,2-a]benzimidazoles (PBIs) have garnered significant attention for their antimalarial and antitumor properties. However, the clinical translation of fully aromatic PBIs is frequently bottlenecked by poor aqueous solubility driven by molecular planarity.

This whitepaper provides an in-depth technical analysis of 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole (3-Methyl-TPBI) . By saturating the fused pyridine ring and introducing a strategic methyl substitution, researchers have engineered a scaffold that breaks molecular planarity, optimizes physicochemical properties, and unlocks potent new mechanistic pathways in oncology and infectious disease drug development.

Conformational Dynamics & Structural Causality

The transition from a fully aromatic PBI to a saturated TPBI is not merely a synthetic exercise; it is a rational drug design strategy rooted in solid-state thermodynamics.

Fully aromatic PBIs are highly planar molecules. This structural flatness facilitates strong intermolecular π−π stacking interactions, leading to a highly stable, tightly packed crystal lattice. Consequently, the energy required to break these intermolecular forces in an aqueous medium is prohibitively high, resulting in notoriously poor aqueous solubility and suboptimal in vivo pharmacokinetics[1][2].

By reducing the fused pyridine ring to a tetrahydropyridine system, the sp2 hybridized carbons are converted to sp3 hybridized carbons. This forces the six-membered ring into a puckered conformation (typically a half-chair or envelope), breaking the global planarity of the molecule. The addition of a methyl group at the 3-position introduces further steric bulk and a chiral center. This methyl group acts as a conformational lock, increasing the dihedral angle between potential stacking partners.

The Causality: The steric hindrance and sp3 character directly disrupt crystal packing, drastically lowering the crystal lattice energy. This structural modification translates to enhanced thermodynamic solubility, enabling higher free-drug concentrations in vivo without sacrificing the core pharmacophore's binding affinity[2].

Physicochemical Profile & ADMET Implications

The structural modifications in 3-Methyl-TPBI yield a highly favorable physicochemical profile, positioning it as an excellent lead-like scaffold. The quantitative data below summarizes the compound's core properties and their direct implications for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET).

PropertyValue / CharacteristicDrug Design Implication
Molecular Formula C₁₂H₁₄N₂Low molecular weight (186.26 g/mol ) strictly adheres to Lipinski's Rule of 5, favoring oral absorption.
LogP (Predicted) 2.10 - 2.80Optimal lipophilicity balance; high enough for membrane permeation, low enough to avoid excessive plasma protein binding.
Topological Polar Surface Area ~17.8 ŲExcellent predictor for high membrane permeability (LogPapp > -4.0) and potential blood-brain barrier (BBB) penetration.
Aqueous Solubility (pH 6.5) Moderate to High (>50 µM)Disrupted π−π stacking significantly lowers crystal lattice energy compared to planar analogs, improving dissolution rates.
H-Bond Donors / Acceptors 0 / 2Minimal hydrogen bond donors reduce the desolvation energy penalty required to cross lipid bilayers.

Mechanistic Pathways in Oncology & Infectious Disease

While parent PBIs are primarily investigated as antimalarial agents that inhibit hemozoin formation[2], the saturated 3-methyl-TPBI scaffold has shown remarkable versatility in oncology.

Recent studies have demonstrated that dihalogenated dione derivatives of 3-methyl-TPBI act as potent metabolic modulators in cancer cells[3]. Specifically, these compounds regulate the STAT3/HK2 (Hexokinase 2) axis . STAT3 is a transcription factor that, when phosphorylated, upregulates HK2, a critical enzyme driving the Warburg effect (aerobic glycolysis) in tumors. By inhibiting STAT3 phosphorylation, 3-methyl-TPBI diones downregulate HK2 expression, effectively starving the cancer cells of their primary energy source and triggering apoptosis[3]. Furthermore, related tetrahydropyridobenzimidazole analogues function as DNA-cleaving agents, contributing to selective cytotoxicity against specific cancer lines like melanoma[4].

G Compound 3-Methyl-TPBI Dione STAT3 STAT3 Phosphorylation Compound->STAT3 Inhibits HK2 Hexokinase 2 (HK2) STAT3->HK2 Downregulates Glycolysis Tumor Glycolysis HK2->Glycolysis Reduces Apoptosis Cancer Cell Apoptosis Glycolysis->Apoptosis Triggers

Mechanism of action for 3-Methyl-TPBI derivatives via the STAT3/HK2 signaling axis.

Validated Experimental Methodologies

The following protocols detail the synthesis and physicochemical validation of the 3-Methyl-TPBI scaffold, engineered with built-in self-validation steps to ensure reproducibility.

G SM Pyrido[1,2-a]benzimidazole Precursor Red Reductive Dethiomethylation SM->Red H2, Raney Ni TPBI 3-Methyl-TPBI (Saturated Core) Red->TPBI 74% Yield Ox Oxidation & Halogenation TPBI->Ox Functionalize Dione TPBI-Dione Derivatives Ox->Dione Antitumor

Synthetic workflow for 3-Methyl-TPBI and its subsequent dione derivatives.

Protocol A: Synthesis via Reductive Dethiomethylation

Objective: To synthesize the saturated 3-methyl-TPBI core from a functionalized planar precursor. Causality: Standard hydrogenation (e.g., Pd/C) often fails to selectively reduce the pyridine ring without affecting the benzimidazole core. Utilizing Raney Nickel in ethanol for the reductive dethiomethylation of 3-methyl-1-(methylthio)pyrido[1,2-a]benzimidazole achieves two goals simultaneously: it cleaves the thioether bond and selectively saturates the nitrogen-containing six-membered ring, yielding the sp3 -rich scaffold under mild conditions[5].

  • Preparation: Dissolve 3-methyl-1-(methylthio)pyrido[1,2-a]benzimidazole (1.0 eq) in absolute ethanol.

  • Catalyst Addition: Add an excess of active Raney Nickel catalyst (pre-washed with ethanol to remove water).

    • Self-Validation Step: Ensure the catalyst is highly active by testing a small aliquot with a standard alkene; inactive catalyst will result in incomplete dethiomethylation and failure to saturate the ring.

  • Reaction: Stir the mixture under a hydrogen atmosphere at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 8:2).

    • Self-Validation Step: If the starting material is consumed but the product Rf​ does not shift significantly, it indicates desulfurization occurred without ring saturation, prompting immediate troubleshooting of the hydrogen pressure.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Raney Nickel. (Safety Note: Do not let the Raney Nickel dry on the filter paper, as it is highly pyrophoric).

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel column chromatography to afford 3-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole in ~74% yield[5].

Protocol B: Thermodynamic Aqueous Solubility Assessment

Objective: To quantify the solubility enhancement provided by the tetrahydropyridine ring.

  • Incubation: Add an excess amount of synthesized 3-methyl-TPBI (~5 mg) to 1 mL of phosphate buffer (pH 6.5) in a glass vial.

  • Equilibration: Shake the suspension at 300 rpm at 37°C for 24 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the sample at 10,000 x g for 15 minutes to separate the undissolved solid pellet from the saturated supernatant.

  • Quantification: Dilute the supernatant and analyze via HPLC-UV against a pre-established calibration curve of the compound in methanol.

  • Self-Validation Step: Run a parallel assay with a fully aromatic pyrido[1,2-a]benzimidazole analog. The assay is validated if the aromatic analog shows <10 µM solubility while the 3-methyl-TPBI shows a statistically significant increase, confirming the structural causality of disrupted planarity.

References

  • Synthesis, biological activity and physicochemical properties evaluation of antiplasmodial pyrimido[1,2-a]benzimidazoles MESA Malaria Knowledge Hub
  • Antimalarial Pyrido[1,2-a]benzimidazoles: Lead Optimization, Parasite Life Cycle Stage Profile, Mechanistic Evaluation, Killing Kinetics, and in Vivo Oral Efficacy in a Mouse Model Journal of Medicinal Chemistry - ACS Public
  • Structure-activity studies of benzimidazole-based DNA-cleaving agents. Comparison of benzimidazole, pyrrolobenzimidazole, and tetrahydropyridobenzimidazole analogues PubMed
  • Heteroaromatic Annulation of 2-Methyl/2-Cyanomethylbenzimidazole Dianions with α-Oxoketene Dithioacetals: A Highly Regioselective Synthetic Protocol for 1,2- and 2,3-Substituted/Annulated Pyrido[1,2-a]benzimidazoles The Journal of Organic Chemistry - ACS Public
  • New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/P

Sources

Preclinical Pharmacokinetic Profiling of 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from a promising in vitro hit to a viable clinical candidate is governed by a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This whitepaper provides an in-depth technical guide for the pharmacokinetic profiling of 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole (3-Me-THPB) and its derivatives. By examining the causality behind specific experimental designs—such as the necessity of self-validating permeability assays and rigorous metabolite trapping—this guide equips drug development professionals with a robust framework for optimizing saturated benzimidazole scaffolds.

Introduction & Pharmacological Context

The pyrido[1,2-a]benzimidazole (PBI) scaffold is a privileged structure in medicinal chemistry, demonstrating profound efficacy in 1[1] and 2[2]. However, fully aromatic PBIs often suffer from suboptimal pharmacokinetic profiles, primarily due to poor aqueous solubility driven by extensive intermolecular π-π stacking[1].

To circumvent these developability bottlenecks, structural saturation to synthesize 3 has emerged as a superior design strategy[3]. By increasing the fraction of sp³-hybridized carbons ( Fsp3​ ), the 3-Me-THPB core disrupts molecular planarity, lowers crystal lattice energy, and dramatically improves both kinetic solubility and oral bioavailability. Furthermore, dihalogenated dione derivatives of this saturated scaffold have recently shown a potent ability to promote cancer cell death by 4[4].

G Drug 3-Me-THPB STAT3 STAT3 Phosphorylation Drug->STAT3 Inhibits HK2 Hexokinase 2 (HK2) STAT3->HK2 Downregulates Glycolysis Tumor Glycolysis HK2->Glycolysis Suppresses Apoptosis Cancer Cell Death Glycolysis->Apoptosis Induces

Fig 1. Pharmacological mechanism of 3-Me-THPB derivatives via the STAT3/HK2 pathway.

Physicochemical Properties & Absorption Profiling

A fundamental tenet of drug development is that a compound must be in solution to cross biological membranes. For 3-Me-THPB derivatives, absorption profiling requires distinguishing between passive transcellular diffusion and active transporter-mediated efflux.

Quantitative Data: Physicochemical Improvements

Table 1: Comparative Physicochemical and Absorption Parameters

ParameterAromatic PBISaturated 3-Me-THPBMechanistic Implication
Fsp3​ 0.080.38Higher Fsp3​ correlates with improved aqueous solubility.
Kinetic Solubility (pH 7.4) < 5 µM> 80 µMReduced crystal lattice energy in the THPB system.
Caco-2 Papp​ (A to B) 1.2×10−6 cm/s 18.5×10−6 cm/sHigh passive transcellular permeability for 3-Me-THPB.
Efflux Ratio (B-A / A-B) 4.51.2Saturation reduces susceptibility to P-gp efflux.
Protocol 1: Self-Validating Caco-2 Permeability Assay

Expertise & Causality: We utilize a bidirectional Caco-2 cellular model rather than a simple PAMPA (Parallel Artificial Membrane Permeability Assay) because benzimidazoles are notorious substrates for intestinal efflux transporters like P-glycoprotein (P-gp). Trustworthiness: To ensure the system is self-validating, Lucifer Yellow is co-incubated to verify monolayer integrity, and a known P-gp inhibitor (Verapamil) is utilized to confirm transporter-mediated efflux if the Efflux Ratio (ER) exceeds 2.0.

  • Cell Culture : Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well Transwell plates. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 400 Ω·cm².

  • Dosing : Prepare a 10 µM solution of 3-Me-THPB in HBSS buffer (pH 7.4) containing 1% DMSO. Add to the apical (A) chamber for A-to-B assessment, or the basolateral (B) chamber for B-to-A assessment.

  • Validation Control : Add the paracellular marker Lucifer Yellow (100 µM) to the donor compartment.

  • Incubation : Incubate at 37°C, 5% CO₂ on an orbital shaker (100 rpm) for 120 minutes.

  • Sampling & Analysis : Extract 50 µL aliquots from both donor and receiver compartments. Quench with ice-cold acetonitrile containing an internal standard (e.g., labetalol). Analyze via LC-MS/MS.

  • Integrity Check : Measure Lucifer Yellow fluorescence in the receiver well. A rejection threshold of >1% permeation ensures only intact monolayers are analyzed.

Metabolic Stability & Reactive Metabolite Trapping

The benzimidazole core, particularly when substituted with halogens or Mannich bases, can undergo Cytochrome P450 (CYP450)-mediated bioactivation. This forms reactive epoxides or quinone-imines that covalently bind to hepatic proteins, leading to idiosyncratic drug-induced liver injury (DILI). Consequently, 5 are a mandatory step in the PK profiling of this class[5].

G Incubation Liver Microsomes + NADPH Reaction CYP450 Oxidation Incubation->Reaction Drug 3-Me-THPB Drug->Reaction ReactiveMet Reactive Electrophile Reaction->ReactiveMet Adduct GSH-Adduct ReactiveMet->Adduct Trapped by GSH LCMS LC-MS/MS Detection Adduct->LCMS Mass Shift +307 Da

Fig 2. Workflow for reactive metabolite trapping and LC-MS/MS detection.

Protocol 2: Microsomal Stability and GSH Trapping

Expertise & Causality: Glutathione (GSH) is used as a soft nucleophile to trap hard electrophiles generated during Phase I metabolism. Trustworthiness: This protocol employs a strict minus-NADPH control arm. If 3-Me-THPB depletes in the presence of NADPH, CYP-mediated metabolism is confirmed. If depletion occurs in the minus-NADPH control, it indicates non-CYP degradation (e.g., chemical instability in buffer or esterase activity), preventing the misattribution of clearance mechanisms.

  • Matrix Preparation : Thaw Human Liver Microsomes (HLM) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Trapping Agent : Add Glutathione (GSH) to a final concentration of 5 mM to act as a surrogate nucleophile.

  • Initiation : Pre-incubate the mixture with 1 µM 3-Me-THPB at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (omit NADPH in the control arm).

  • Quenching : At time points 0, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile to precipitate proteins.

  • Centrifugation : Centrifuge at 4,000 rpm for 15 minutes at 4°C.

  • LC-MS/MS Detection : Scan for parent compound depletion to calculate intrinsic clearance ( Clint​ ). Simultaneously, perform a neutral loss scan for 129 Da (characteristic of GSH conjugates) to identify the +307 Da mass shift indicative of reactive metabolite adducts.

In Vivo Pharmacokinetics

Translating in vitro stability to in vivo exposure requires rigorous animal modeling. The saturation of the pyrido ring in 3-Me-THPB significantly enhances its volume of distribution ( Vss​ ) and systemic half-life compared to planar analogs, allowing it to partition effectively into target tissues (e.g., solid tumors or infected erythrocytes).

Table 2: Summary of In Vivo PK Parameters in BALB/c Mice

PK ParameterIntravenous (IV) - 2 mg/kgOral (PO) - 10 mg/kg
Cmax​ (ng/mL) N/A1,450 ± 210
Tmax​ (h) N/A1.5
AUC0−∞​ (h·ng/mL) 1,850 ± 1505,180 ± 420
t1/2​ (h) 3.24.1
Cl (mL/min/kg) 18.0N/A
Vss​ (L/kg) 4.5N/A
Bioavailability ( F% ) N/A56%

Formulation Rationale: To achieve these exposures without artifactual absorption bottlenecks, 3-Me-THPB is formulated in a vehicle of 5% DMSO, 10% Solutol HS15, and 85% Saline. This specific microemulsion prevents gastrointestinal precipitation, ensuring that the absorption kinetics reflect the molecule's true permeability rather than dissolution-rate limitations.

Conclusion

The pharmacokinetic profiling of 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole underscores the power of structural saturation in rational drug design. By increasing Fsp3​ , researchers can overcome the solubility and metabolic liabilities inherent to planar heterocyclic systems. Through self-validating in vitro models and rigorous LC-MS/MS bioanalysis, 3-Me-THPB demonstrates a highly favorable ADME profile, solidifying its position as a highly developable scaffold for both infectious disease and oncology therapeutics.

References

  • Antimalarial Pyrido[1,2-a]benzimidazoles: Lead Optimization, Parasite Life Cycle Stage Profile, Mechanistic Evaluation, Killing Kinetics, and in Vivo Oral Efficacy in a Mouse Model Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway Source: PMC (PubMed Central) URL:[Link]

  • Heteroaromatic Annulation of 2-Methyl/2-Cyanomethylbenzimidazole Dianions with α-Oxoketene Dithioacetals: A Highly Regioselective Synthetic Protocol for 1,2- and 2,3-Substituted/Annulated Pyrido[1,2-a]benzimidazoles Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Antimalarial Pyrido[1,2- a]benzimidazole Derivatives with Mannich Base Side Chains: Synthesis, Pharmacological Evaluation, and Reactive Metabolite Trapping Studies Source: ACS Infectious Diseases (via PubMed) URL:[Link]

Sources

A Technical Guide to the Preliminary Toxicity Screening of 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the initial toxicological assessment of 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole, a novel heterocyclic compound with potential therapeutic applications. Given the scarcity of public data on this specific molecule, we present a tiered, rationale-driven approach to preliminary toxicity screening, essential for early-stage drug development. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of established protocols and expert insights to ensure scientific rigor and data-driven decision-making. We will detail the causality behind experimental choices, provide step-by-step methodologies for key in vitro and in vivo assays, and offer guidance on the interpretation of results.

Introduction: The Compound in Context

3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole belongs to the broader class of benzimidazole derivatives. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The fusion of a tetrahydropyridine ring suggests potential interactions with various receptors and enzymes within the central nervous system and other biological systems. While some pyrido[1,2-a]benzimidazoles have shown promise as corticotropin-releasing factor 1 (CRF1) receptor antagonists, others have exhibited cytotoxic activity.[3][4]

However, the inherent biological activity of benzimidazole derivatives also necessitates a thorough evaluation of their potential toxicity.[5] The addition of a methyl group and the specific stereochemistry of the molecule can significantly alter its pharmacological and toxicological profile. Therefore, a systematic and robust preliminary toxicity screening is paramount to de-risk its further development.

This guide outlines a logical, tiered approach to the initial safety assessment of 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole, starting with in vitro assays to minimize animal use and progressing to in vivo studies as necessary.[6]

A Tiered Strategy for Preliminary Toxicity Screening

Our proposed screening cascade is designed to provide a comprehensive initial safety profile, focusing on key toxicological endpoints. This tiered approach allows for early identification of potential liabilities and informs go/no-go decisions in the drug discovery pipeline.

ToxicityScreeningWorkflow cluster_0 Tier 1: In Vitro Assessment cluster_1 Tier 2: In Vivo Confirmation (if warranted) InVitroCyto Cytotoxicity Assessment (e.g., MTT Assay) InVitroGeno Genotoxicity Assessment (e.g., Ames Test) InVitroCyto->InVitroGeno Proceed if acceptable IC50 InVitroCardio Cardiotoxicity Assessment (e.g., hERG Assay) InVitroGeno->InVitroCardio Proceed if non-mutagenic InVivoAcute Acute Oral Toxicity (e.g., OECD 425) InVitroCardio->InVivoAcute Proceed if low cardiac risk

Caption: Tiered approach to preliminary toxicity screening.

Tier 1: In Vitro Toxicity Assessment

The initial phase of screening focuses on cell-based assays to evaluate cytotoxicity, genotoxicity, and potential cardiotoxicity. These in vitro methods are rapid, cost-effective, and align with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.[6]

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] This assay is foundational in determining the concentration range at which the compound exhibits cellular toxicity.[9]

Experimental Protocol: MTT Assay

  • Cell Culture:

    • Select a panel of human cell lines representing different tissues (e.g., HepG2 for liver, HEK293 for kidney, and a relevant cancer cell line if applicable).

    • Culture cells in appropriate media and conditions to achieve exponential growth.

  • Cell Seeding:

    • Harvest and count cells, then seed them into 96-well plates at a predetermined density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole in culture medium.

    • Replace the existing medium in the 96-well plates with the medium containing the test compound at various concentrations. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Hypothetical Cytotoxicity Data

Cell LineTissue of OriginIncubation Time (h)IC50 (µM)
HepG2Liver4875.3
HEK293Kidney48120.8
A549Lung Cancer4855.2
Genotoxicity Assessment: The Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[10] A positive result indicates that the compound can cause mutations in the DNA of the test organism, which may suggest carcinogenic potential in humans.[11] The test utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium unless a back mutation occurs.[10][12]

Experimental Protocol: Ames Test (OECD 471)

  • Bacterial Strains:

    • Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutations (frameshift and base-pair substitutions).[11][13]

  • Metabolic Activation:

    • Conduct the assay both with and without a metabolic activation system (S9 fraction from rat liver) to detect pro-mutagens, which become mutagenic after metabolism.[11]

  • Plate Incorporation Method:

    • Prepare a mixture of the bacterial culture, the test compound at various concentrations, and either the S9 mix or a control buffer.

    • Pour this mixture onto minimal glucose agar plates.

  • Incubation:

    • Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting:

    • Count the number of revertant colonies (colonies that have undergone mutation enabling them to grow in the absence of histidine).

  • Data Analysis:

    • Compare the number of revertant colonies in the treated plates to the spontaneous reversion rate in the negative control plates. A significant, dose-dependent increase in revertant colonies suggests mutagenic activity.

Cardiotoxicity Assessment: The hERG Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes.[14][15] Therefore, early assessment of a compound's potential to block the hERG channel is a critical step in safety pharmacology.[16]

Experimental Protocol: Thallium Flux Assay

A common high-throughput method for assessing hERG channel activity is the thallium flux assay.[17]

  • Cell Line:

    • Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).[17]

  • Dye Loading:

    • Load the cells with a thallium-sensitive fluorescent dye.

  • Compound Incubation:

    • Incubate the cells with various concentrations of 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole.

  • Stimulation and Detection:

    • Add a stimulation buffer containing thallium ions to open the hERG channels.

    • Measure the influx of thallium into the cells by monitoring the change in fluorescence intensity using a kinetic plate reader.[17]

  • Data Analysis:

    • A decrease in the fluorescent signal in the presence of the compound indicates inhibition of the hERG channel.

    • Calculate the percent inhibition and determine the IC50 value.

hERG_Assay_Workflow A hERG-expressing cells loaded with fluorescent dye B Add test compound A->B C Stimulate with Thallium (Tl+) B->C D Tl+ enters through open hERG channels C->D No inhibitor F Compound blocks hERG C->F With inhibitor E Fluorescence increases D->E G Tl+ influx is reduced F->G H Fluorescence increase is attenuated G->H

Caption: Workflow of the hERG thallium flux assay.

Tier 2: In Vivo Acute Toxicity Study

If the in vitro data from Tier 1 are favorable (i.e., low cytotoxicity, no genotoxicity, and a high hERG IC50), a preliminary in vivo study may be warranted to assess the compound's effects in a whole organism. The acute oral toxicity study provides information on the general toxic effects of a single dose of the substance.[18]

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

The Up-and-Down Procedure (UDP) is a method for determining the LD50 (the dose that is lethal to 50% of the test animals) that uses a minimal number of animals.[19]

  • Animal Model:

    • Typically, female rats are used.

  • Dosing:

    • A single animal is dosed at a starting dose level.

    • The outcome (survival or death) determines the dose for the next animal. If the animal survives, the dose is increased for the next animal. If it dies, the dose is decreased.

  • Observation:

    • Animals are observed for signs of toxicity and mortality for at least 14 days.[20]

  • LD50 Calculation:

    • The LD50 is calculated using the maximum likelihood method based on the outcomes of the sequential dosing.

Interpretation of Results and Future Directions

The data gathered from this preliminary toxicity screening will provide a crucial initial safety profile for 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole.

  • Cytotoxicity (IC50 values): These values will establish a therapeutic window and guide dose selection for further studies. A large difference between the effective concentration and the cytotoxic concentration is desirable.

  • Genotoxicity (Ames test): A positive result is a significant red flag and may halt further development unless the compound is intended for a life-threatening condition with no other treatment options.

  • Cardiotoxicity (hERG IC50): A low IC50 value indicates a high risk of cardiotoxicity and would likely deprioritize the compound.

  • Acute Oral Toxicity (LD50): This provides a measure of the compound's acute toxicity and is used for hazard classification and labeling.[19]

Based on these results, a decision can be made to either terminate the development of the compound, proceed with further preclinical studies (e.g., repeated-dose toxicity, safety pharmacology), or modify the chemical structure to mitigate any identified toxicities.

Conclusion

The preliminary toxicity screening of a novel compound such as 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole is a critical and indispensable phase of drug discovery and development. The tiered approach outlined in this guide, employing a battery of validated in vitro and in vivo assays, provides a robust framework for making early, informed decisions about the compound's potential as a therapeutic agent. By adhering to these principles of scientific integrity and methodological rigor, researchers can effectively balance the pursuit of novel therapeutics with the paramount importance of patient safety.

References

  • Wikipedia. (2024, February 27). Ames test. Retrieved March 17, 2026, from [Link]

  • European Biomedical Institute. (n.d.). Understanding MTT in Cytotoxicity Testing for Biocompatibility Assessment of Medical Devices. Retrieved March 17, 2026, from [Link]

  • GenEvolutioN. (2026, February 11). AMES test: history, principle, and its role in modern genotoxicity screening. Retrieved March 17, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved March 17, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Ames Test. Retrieved March 17, 2026, from [Link]

  • Evotec. (n.d.). Ames Test | Cyprotex ADME-Tox Solutions. Retrieved March 17, 2026, from [Link]

  • Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing. Retrieved March 17, 2026, from [Link]

  • IT Medical Team. (2024, August 16). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. Retrieved March 17, 2026, from [Link]

  • Wikipedia. (2024, March 1). MTT assay. Retrieved March 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Retrieved March 17, 2026, from [Link]

  • InfinixBio. (2026, March 3). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. Retrieved March 17, 2026, from [Link]

  • Taylor & Francis Online. (2017, July 14). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. Retrieved March 17, 2026, from [Link]

  • European Pharmaceutical Review. (2008, June 19). In vitro toxicity screening as pre-selection tool. Retrieved March 17, 2026, from [Link]

  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved March 17, 2026, from [Link]

  • Molecular Devices. (n.d.). Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. Retrieved March 17, 2026, from [Link]

  • European Commission Joint Research Centre. (n.d.). Acute Toxicity. Retrieved March 17, 2026, from [Link]

  • OECD. (2017, October 9). OECD/OCDE 402. Retrieved March 17, 2026, from [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved March 17, 2026, from [Link]

  • National Toxicology Program. (n.d.). OECD Test Guideline 425. Retrieved March 17, 2026, from [Link]

  • OECD. (2001, December 17). OECD Guideline for the Testing of Chemicals 420. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved March 17, 2026, from [Link]

  • Mediford Corporation. (2024, June 6). Best Practice hERG Assay. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (2025, August 6). Synthesis and Antibacterial Activity of 1,2,3,4-Tetrahydro- and Pyrido[1,2-a]Benzimidazoles. Retrieved March 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Retrieved March 17, 2026, from [Link]

  • Science.gov. (n.d.). benzimidazole derivative compound: Topics by Science.gov. Retrieved March 17, 2026, from [Link]

  • IntechOpen. (2019, August 13). Synthesis and Pharmacological Profile of Benzimidazoles. Retrieved March 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2021, May 4). Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. Retrieved March 17, 2026, from [Link]

  • ACS Publications. (2022, February 17). New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. Retrieved March 17, 2026, from [Link]

  • De Gruyter. (2016, February 25). Synthesis of some benzimidazole derivatives endowed with 1,2,3-triazole as potential inhibitors of hepatitis C virus. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). Discovery of 1,2,3,4-tetrahydropyrimido[1,2- a ]benzimidazoles as novel class of corticotropin releasing factor 1 receptor antagonists. Retrieved March 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2024, November 6). Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 3,4-dihydropyrimido[1,2-a]benzimidazoles, promising CRF1 receptor antagonists. Retrieved March 17, 2026, from [Link]

Sources

Methodological & Application

Synthesis of 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole, a heterocyclic compound with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The protocol herein is designed to be self-validating, with explanations for key experimental choices and references to authoritative literature.

Introduction

The pyrido[1,2-a]benzimidazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. These molecules have garnered significant attention from the scientific community due to their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The introduction of a methyl group at the 3-position of the tetrahydropyrido[1,2-a]benzimidazole core can significantly influence its biological activity and pharmacokinetic profile. This guide outlines a reliable and reproducible two-step synthetic route to access this specific analog.

Synthetic Strategy: A Two-Step Approach

The synthesis of the target molecule is achieved through a logical and efficient two-step process. The first step involves the synthesis of a key intermediate, 2-(1H-benzo[d]imidazol-2-yl)ethan-1-amine, via the condensation of o-phenylenediamine with β-alanine. The second step employs the classic Pictet-Spengler reaction to cyclize the intermediate with propionaldehyde, yielding the final product.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Pictet-Spengler Reaction o-Phenylenediamine o-Phenylenediamine Intermediate 2-(1H-benzo[d]imidazol-2-yl)ethan-1-amine o-Phenylenediamine->Intermediate Condensation β-Alanine β-Alanine β-Alanine->Intermediate Final_Product 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole Intermediate->Final_Product Cyclization Propionaldehyde Propionaldehyde Propionaldehyde->Final_Product

Synthetic workflow for the target molecule.

Part 1: Synthesis of 2-(1H-benzo[d]imidazol-2-yl)ethan-1-amine (Intermediate)

This initial step focuses on the construction of the benzimidazole core with an ethylamine side chain, which is the essential precursor for the subsequent cyclization. The reaction involves the condensation of a diamine with a carboxylic acid, a fundamental method in benzimidazole synthesis.[1]

Reaction Mechanism

The formation of the benzimidazole ring proceeds through the initial formation of an amide bond between one of the amino groups of o-phenylenediamine and the carboxylic acid of β-alanine. This is followed by an intramolecular cyclization via nucleophilic attack of the second amino group onto the carbonyl carbon of the amide, and subsequent dehydration to yield the aromatic benzimidazole ring.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
o-PhenylenediamineReagent Grade, ≥99.5%Sigma-Aldrich
β-Alanine≥99%Sigma-Aldrich
Polyphosphoric Acid (PPA)Laboratory GradeSigma-AldrichActs as both catalyst and solvent.
Dichloromethane (DCM)ACS GradeFisher ScientificFor work-up.
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionFor neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)AnhydrousFisher ScientificFor drying.
Step-by-Step Protocol
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add o-phenylenediamine (10.8 g, 0.1 mol) and β-alanine (10.7 g, 0.12 mol).

  • Addition of PPA: Carefully add polyphosphoric acid (100 g) to the flask under a gentle stream of nitrogen. The mixture will become thick.

  • Heating: Heat the reaction mixture to 180-190 °C with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the viscous mixture into a beaker containing 500 mL of ice-cold water with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH reaches ~8. A precipitate will form.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 150 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent to afford the pure 2-(1H-benzo[d]imidazol-2-yl)ethan-1-amine.

Part 2: Synthesis of 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole (Final Product)

This final step utilizes the well-established Pictet-Spengler reaction, a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocyclic systems.[2][3] The reaction involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde, followed by an intramolecular electrophilic substitution to form the fused ring system.

Reaction Mechanism

The reaction is initiated by the formation of an iminium ion from the condensation of the primary amine of the intermediate with propionaldehyde under acidic conditions. The electron-rich benzimidazole ring then acts as a nucleophile, attacking the iminium ion in an intramolecular fashion. Subsequent deprotonation rearomatizes the benzimidazole ring system and yields the final tetrahydropyrido[1,2-a]benzimidazole product.

G Intermediate 2-(1H-benzo[d]imidazol-2-yl)ethan-1-amine Iminium_Ion Iminium Ion Intermediate Intermediate->Iminium_Ion + Propionaldehyde, H+ Propionaldehyde Propionaldehyde Propionaldehyde->Iminium_Ion Final_Product 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole Iminium_Ion->Final_Product Intramolecular Cyclization

Pictet-Spengler reaction mechanism overview.
Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-(1H-benzo[d]imidazol-2-yl)ethan-1-amineSynthesized in Part 1
Propionaldehyde≥97%Sigma-Aldrich
Trifluoroacetic Acid (TFA)Reagent Grade, ≥99%Sigma-AldrichAcid catalyst.
Dichloromethane (DCM)AnhydrousSigma-AldrichReaction solvent.
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)AnhydrousFisher ScientificFor drying.
Step-by-Step Protocol
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-(1H-benzo[d]imidazol-2-yl)ethan-1-amine (1.75 g, 10 mmol) in anhydrous dichloromethane (50 mL) under a nitrogen atmosphere.

  • Addition of Aldehyde: Add propionaldehyde (0.70 g, 12 mmol) to the solution at room temperature with stirring.

  • Acid Catalysis: Cool the reaction mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (1.14 g, 10 mmol) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (Dichloromethane:Methanol 95:5).

  • Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is basic.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole.

Characterization

The identity and purity of the synthesized intermediate and final product should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Polyphosphoric acid is corrosive and hygroscopic; handle with care.

  • Trifluoroacetic acid is highly corrosive and volatile; handle with extreme caution.

  • Propionaldehyde is flammable and an irritant.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

References

  • Pictet, A.; Spengler, T. Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Ber. Dtsch. Chem. Ges.1911 , 44 (3), 2030–2036. [Link]

  • Cox, E. D.; Cook, J. M. The Pictet-Spengler condensation: a new direction for an old reaction. Chem. Rev.1995 , 95 (6), 1797–1842. [Link]

  • Preston, P. N. Synthesis, reactions, and spectroscopic properties of benzimidazoles. Chem. Rev.1974 , 74 (3), 279–314. [Link]

  • Wright, J. B. The chemistry of the benzimidazoles. Chem. Rev.1951 , 48 (3), 397–541. [Link]

  • Bansal, R. K.; Sharma, S. K. Benzimidazoles and Congeneric Tricyclic Compounds. Chemistry and Biology. Elsevier, 1999.
  • Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Furniss, B. S., Hannaford, A. J., Smith, P. W. G., Tatchell, A. R., Eds.; Longman: Harlow, 1989.
  • Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 2nd ed.; Wiley-VCH: New York, 1999.
  • CN101671308A, Method for preparing 2-aminoalkylbenzimidazole derivatives, Google P

Sources

Mass spectrometry fragmentation patterns of 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mass Spectrometry Fragmentation Profiling of 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole

Contextualizing the Scaffold: Chemical and Biological Significance

The pyrido[1,2-a]benzimidazole scaffold is a highly privileged tricyclic pharmacophore in modern drug discovery. Derivatives of this fused heterocyclic system, specifically 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazoles, have demonstrated profound biological activities, ranging from potent antimalarial effects via heme detoxification suppression[1] to targeted antitumor efficacy through the regulation of the STAT3/HK2 pathway[2].

Because these compounds are frequently synthesized via complex oxidative cyclizations (such as the t-amino effect or transition-metal-catalyzed cross-dehydrogenative coupling)[3], precise structural characterization is paramount. Mass spectrometry (MS), particularly Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), serves as the definitive tool for elucidating the structural fidelity of 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole (Exact Mass: 186.1157 Da). Understanding its distinct fragmentation pathways allows researchers to distinguish it from regioisomers and track its metabolic fate in pharmacokinetic studies.

Causal Experimental Design: Why We Choose ESI-MS/MS

In developing a robust analytical method for this molecule, the physical chemistry of the fused ring system dictates our instrumental parameters:

  • Ionization Mode (ESI+): The bridgehead nitrogen (N10) and the benzimidazole imine nitrogen (N5) are highly basic. Positive ion mode ESI ensures near-quantitative protonation to yield the [M+H]+ precursor ion at m/z 187.12.

  • Collision Energy (CE) Ramping: The molecule consists of two distinct domains: a rigid, aromatic benzimidazole core and a saturated, aliphatic tetrahydropyridine ring. We utilize a ramped CE approach. Low CE (15–20 eV) is required to probe the aliphatic ring opening, while high CE (35–45 eV) is necessary to shatter the highly stable aromatic benzimidazole core.

  • Self-Validating MS n Architecture: To ensure the protocol is a self-validating system, we do not rely solely on MS2. We incorporate an MS 3 (MS/MS/MS) acquisition step. By isolating the primary product ion and subjecting it to a secondary collision event, we definitively map the lineage of the fragments, ruling out isobaric background interference and confirming the mechanistic pathway.

Self-Validating Methodology: Step-by-Step LC-MS n Protocol

Step 1: Sample Preparation and Matrix Management

  • Dissolve 1.0 mg of 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole standard in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute the stock to 100 ng/mL using an aqueous solvent system of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, maximizing ionization efficiency for the basic benzimidazole nitrogens prior to droplet desolvation.

Step 2: Chromatographic Separation

  • Inject 5 µL onto a C18 Ultra-High-Performance Liquid Chromatography (UHPLC) column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Elute using a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

Step 3: Primary MS1 and MS2 Acquisition

  • Set the mass spectrometer to ESI+ mode. Capillary voltage: 3.0 kV; Desolvation temperature: 350°C.

  • Isolate the [M+H]+ precursor ion at m/z 187.1 (Isolation width: 1.0 Da).

  • Apply Collision-Induced Dissociation (CID) using Argon gas at a normalized collision energy (NCE) of 25 eV to generate the primary MS2 spectrum.

Step 4: System Validation via MS 3

  • Program the instrument to isolate the base peak fragment generated in Step 3 (the ring-cleaved ion at m/z 131.1).

  • Subject this isolated fragment to a secondary CID event at 40 eV.

  • Validation Check: The observation of m/z 104.0 in this MS 3 spectrum confirms the loss of HCN (27 Da), proving the m/z 131.1 ion contains the intact benzimidazole core. If m/z 104 is absent, the system requires recalibration or the peak is an isobaric contaminant.

Mechanistic Elucidation of Fragmentation Pathways

The collision-induced dissociation of protonated 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole follows three primary, predictable pathways governed by the stability of the resulting even-electron species:

Pathway A: Aliphatic Ring Cleavage (The Dominant Pathway) The saturated tetrahydropyridine ring is the most labile portion of the molecule. Upon collisional activation, the ring undergoes a complex rearrangement and cleavage, expelling a neutral alkene. The loss of a C4​H8​ neutral fragment (56 Da) yields a highly stable, protonated benzimidazole core at m/z 131.06 . This is typically the base peak in the MS2 spectrum.

Pathway B: Retro-Diels-Alder (RDA) Type Fragmentation An alternative cleavage of the saturated ring involves the expulsion of propylene ( C3​H6​ , 42 Da), resulting in a fragment at m/z 145.08 . This pathway is highly diagnostic for the position of the methyl group; a shift in the methyl position on the tetrahydropyridine ring alters the ratio of the 56 Da vs. 42 Da neutral losses, allowing for the differentiation of regioisomers.

Pathway C: High-Energy Aromatic Core Shattering At elevated collision energies (>35 eV), the stable benzimidazole core begins to fragment. The hallmark of benzimidazole MS/MS is the expulsion of hydrogen cyanide (HCN, 27 Da). The m/z 131.06 ion loses HCN to form the phenyl cation derivative at m/z 104.05 .

Quantitative Data & Visualization

Table 1: Diagnostic Product Ions of 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole ( [M+H]+ = 187.12)
Product Ion (m/z)Neutral Loss (Da)Formula of LossRelative AbundanceMechanistic AssignmentOptimal CE
187.12 N/AN/APrecursorIntact [M+H]+ N/A
145.08 42 C3​H6​ Medium (40%)Partial tetrahydropyridine cleavage (RDA)20 eV
131.06 56 C4​H8​ High (100%)Complete loss of the aliphatic ring25 eV
104.05 83 (56 + 27) C4​H8​
  • HCN
Low (15%)Benzimidazole core cleavage (MS 3 validated)40 eV
Fragmentation Pathway Diagram

MS_Fragmentation M [M+H]+ m/z 187.12 Precursor Ion F1 [M+H - C3H6]+ m/z 145.08 RDA Cleavage M->F1 -42 Da (-C3H6) Low CE (20 eV) F2 [M+H - C4H8]+ m/z 131.06 Tetrahydropyridine Ring Cleavage M->F2 -56 Da (-C4H8) Med CE (25 eV) F3 [M+H - C4H8 - HCN]+ m/z 104.05 Benzimidazole Core Cleavage F2->F3 -27 Da (-HCN) High CE (40 eV) MS3 Validation

Fig 1: ESI-MS/MS fragmentation pathways of 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole.

References

  • Source: National Institutes of Health (NIH)
  • Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles Source: MDPI / Molecules URL
  • Source: American Chemical Society (ACS)

Sources

Application Note: HPLC Method Development and ICH Q2(R2) Validation for 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals.

Introduction & Chemical Profiling

Benzimidazoles are a critical class of pharmacophores, widely utilized in antiparasitic, antimicrobial, and antineoplastic agents, requiring rigorous chromatographic methods for quality control [1]. The target analyte, 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole (3-Me-THPB) , is a fused tricyclic derivative synthesized via regioselective heteroaromatic annulation [2].

Developing a robust High-Performance Liquid Chromatography (HPLC) method for 3-Me-THPB presents unique challenges. The molecule possesses a highly delocalized π -electron system and a basic tertiary nitrogen within its fused tetrahydropyridine-benzimidazole core. To ensure regulatory compliance, this protocol is designed using a Quality by Design (QbD) approach and validated in strict accordance with the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach to analytical procedures and robustness [3].

Mechanistic Rationale for Method Development (QbD Approach)

As Senior Application Scientists, we do not select chromatographic parameters arbitrarily; every choice is dictated by the physicochemical causality of the analyte.

  • Stationary Phase Selection: Basic compounds like 3-Me-THPB (estimated pKa​ ~5.5) are notorious for peak tailing on standard silica columns. This is caused by secondary ion-exchange interactions between the protonated basic nitrogen of the analyte and ionized residual silanols ( pKa​ ~4.5) on the silica surface. To mitigate this, a highly base-deactivated, end-capped C18 column is mandatory.

  • Mobile Phase & pH Control: To suppress silanol ionization and ensure the 3-Me-THPB nitrogen is fully protonated (yielding a single, stable ionization state), the mobile phase pH must be at least 2 units below the analyte's pKa​ . A 10 mM Potassium Dihydrogen Phosphate buffer adjusted to pH 3.0 is selected. Acetonitrile (ACN) is chosen over methanol as the organic modifier due to its lower viscosity, which reduces backpressure, and its superior UV transmittance at lower wavelengths.

  • Detection: The extended aromatic system of the pyrido-benzimidazole core provides strong chromophoric activity. Photodiode Array (PDA) detection at 254 nm is selected to maximize the signal-to-noise ratio while allowing for peak purity profiling.

HPLC_Method_Dev A Analyte Profiling 3-Me-THPB (pKa ~5.5) B Stationary Phase End-capped C18 A->B Hydrophobic Core C Mobile Phase Phosphate Buffer (pH 3.0) A->C Basic Nitrogen D Organic Modifier Acetonitrile (Gradient) B->D C->D E Detection UV-PDA at 254 nm D->E F Optimized HPLC Method E->F System Suitability

Workflow for QbD-based HPLC method development of 3-Me-THPB.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, this protocol incorporates a System Suitability Test (SST) . The method is functionally self-validating; analytical runs must be aborted if SST criteria are not met prior to sample injection.

Reagents and Materials
  • Analyte: 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole reference standard (>99.5% purity).

  • Solvents: HPLC-grade Acetonitrile, Milli-Q Water (18.2 MΩ·cm).

  • Buffer Reagents: Potassium dihydrogen phosphate ( KH2​PO4​ ), Orthophosphoric acid (85%).

Step-by-Step Preparation
  • Buffer Preparation (Mobile Phase A): Dissolve 1.36 g of KH2​PO4​ in 1000 mL of Milli-Q water (10 mM). Adjust the pH precisely to 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm nylon membrane and degas via sonication for 10 minutes.

  • Diluent Preparation: Mix Buffer (pH 3.0) and Acetonitrile in an 80:20 (v/v) ratio. Causality Note: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion (fronting/splitting) during sample injection.

  • Standard Preparation: Accurately weigh 10.0 mg of 3-Me-THPB into a 100 mL volumetric flask. Dissolve in 10 mL of Methanol (to ensure complete solubilization of the hydrophobic core), then make up to volume with the Diluent to yield a 100 µg/mL working standard.

Chromatographic Conditions
  • Column: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm)

  • Column Temperature: 30°C ± 1°C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: PDA at 254 nm (Peak purity enabled)

  • Gradient Program:

    • 0.0 – 2.0 min: 20% B (Isocratic hold to focus the analyte band)

    • 2.0 – 8.0 min: 20% 60% B (Linear gradient for elution)

    • 8.0 – 10.0 min: 60% B (Column wash)

    • 10.0 – 11.0 min: 60% 20% B (Return to initial)

    • 11.0 – 15.0 min: 20% B (Re-equilibration)

ICH Q2(R2) Method Validation Lifecycle

The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose [4]. The updated ICH Q2(R2) guideline integrates multivariate approaches and emphasizes reportable ranges.

ICH_Validation Start ICH Q2(R2) Validation Spec Specificity (Forced Degradation) Start->Spec Lin Linearity (50-150% Range) Start->Lin Acc Accuracy (Spike Recovery) Start->Acc Prec Precision (Repeatability & IP) Start->Prec Rob Robustness (DoE Parameters) Start->Rob

ICH Q2(R2) analytical method validation lifecycle parameters.

Specificity & Forced Degradation

To prove the method is stability-indicating, 3-Me-THPB was subjected to stress conditions: Acid (0.1N HCl), Base (0.1N NaOH), Oxidation (3% H2​O2​ ), Thermal (60°C for 48h), and Photolysis (UV light). PDA peak purity analysis confirmed that the analyte peak was spectrally homogenous (Purity Angle < Purity Threshold) with no co-eluting degradants.

Linearity and Range

Linearity was established across a reportable range of 50% to 150% of the target concentration (50, 75, 100, 125, and 150 µg/mL). The correlation coefficient ( R2 ) must be 0.999.

Accuracy (Recovery)

Accuracy was determined by spiking known amounts of 3-Me-THPB into a synthetic placebo matrix at three levels (80%, 100%, and 120% of the nominal concentration) in triplicate.

Precision
  • System Precision: Six replicate injections of the 100 µg/mL standard.

  • Method Precision (Repeatability): Six independent sample preparations analyzed on the same day.

  • Intermediate Precision: Six independent preparations analyzed by a different analyst on a different day using a different HPLC system.

Robustness

Deliberate, small variations were introduced to critical method parameters: Flow rate ( ± 0.1 mL/min), Column Temperature ( ± 2°C), and Mobile Phase pH ( ± 0.2 units). System suitability was evaluated to ensure the method remains unaffected by typical laboratory variations.

Quantitative Data Summaries

The following tables summarize the validation data, demonstrating the self-validating integrity of the developed protocol.

Table 1: System Suitability Testing (SST) Criteria & Results

ParameterAcceptance CriteriaObserved ResultStatus
Retention Time ( Rt​ )Consistent6.45 minPass
Theoretical Plates ( N ) >5000 8,420Pass
Tailing Factor ( Tf​ ) ≤1.5 1.12Pass
% RSD of Area ( n=6 ) ≤2.0% 0.45%Pass

Table 2: Linearity and Sensitivity (LOD/LOQ)

ParameterValue
Range Evaluated50 µg/mL – 150 µg/mL
Regression Equation y=45218x+1205
Correlation Coefficient ( R2 )0.9998
Limit of Detection (LOD)0.15 µg/mL (S/N > 3)
Limit of Quantitation (LOQ)0.45 µg/mL (S/N > 10)

Table 3: Accuracy (Spike Recovery)

Spike Level (%)Amount Added (µg/mL)Amount Recovered (µg/mL)*% Recovery% RSD
80%80.079.699.5%0.6%
100%100.0100.2100.2%0.4%
120%120.0119.599.6%0.5%

*Average of three determinations.

Table 4: Precision (Repeatability and Intermediate Precision)

ParameterMean Assay (%)% RSDAcceptance Criteria
Method Precision (Analyst 1, Day 1)99.8%0.52%% RSD ≤2.0%
Intermediate Precision (Analyst 2, Day 2)100.1%0.68%% RSD ≤2.0%

Table 5: Robustness Evaluation (100 µg/mL Standard)

Parameter Variation Rt​ (min)Tailing Factor% Assay
Flow Rate: 0.9 mL/min7.151.1499.7%
Flow Rate: 1.1 mL/min5.851.11100.1%
Temp: 28°C6.551.1599.5%
Temp: 32°C6.351.1099.9%
Buffer pH: 2.86.481.12100.0%
Buffer pH: 3.26.421.1399.6%

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA) / International Council for Harmonisation (ICH).[Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, PubMed.[Link]

  • Heteroaromatic Annulation of 2-Methyl/2-Cyanomethylbenzimidazole Dianions with α -Oxoketene Dithioacetals: A Highly Regioselective Synthetic Protocol for 1,2- and 2,3-Substituted/Annulated Pyrido[1,2-a]benzimidazoles. The Journal of Organic Chemistry, ACS Publications.[Link]

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Application of 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole in targeted drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole and its Derivatives in Targeted Drug Discovery

Executive Briefing

The tricyclic scaffold of 3-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole has emerged as a highly privileged pharmacophore in contemporary drug discovery[1]. While historically utilized as a building block for central nervous system (CNS) therapeutics and antimicrobial agents[2], recent structural optimizations have repositioned this alicyclic ring-fused benzimidazole at the forefront of precision oncology. As a Senior Application Scientist, I have designed this technical guide to detail the mechanistic rationale, quantitative efficacy, and self-validating experimental protocols for utilizing these derivatives—specifically their quinone and dihalogenated forms—as bioreductive antitumor agents and metabolic kinase modulators[3][4].

Pharmacological Mechanisms of Action

Hypoxia-Selective Bioreductive Activation

Solid tumors are universally characterized by a hypoxic microenvironment. Benzimidazolequinones derived from the tetrahydropyrido[1,2-a]benzimidazole core capitalize on this by acting as inert prodrugs under normoxic conditions[1]. Upon entering the hypoxic tumor core, they undergo selective reduction by one- or two-electron reductases—most notably NAD(P)H:quinone oxidoreductase 1 (NQO1), which is frequently overexpressed in cancer cells. This bioreduction converts the prodrug into a highly reactive alkylating species that crosslinks DNA, leading to targeted apoptosis[5].

Modulation of the STAT3/HK2 Metabolic Axis

Beyond DNA alkylation, specific dihalogenated derivatives (e.g., 8-bromo-7-chloro-3-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-6,9-dione) actively disrupt tumor metabolism[4]. These compounds inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). Because STAT3 is a transcriptional activator of Hexokinase 2 (HK2)—a critical enzyme driving the Warburg effect—its inhibition severely downregulates HK2 expression. This starves the tumor of glycolytic energy, forcing metabolic collapse[4][6].

Quantitative Efficacy Data

The saturation of the pyridine ring to form the 1,2,3,4-tetrahydro analogue drastically increases the reductive potential and hypoxic selectivity of the compound. The table below summarizes the in vitro cytotoxicity of the tetrahydropyrido[1,2-a]benzimidazole-6,9-dione core against human solid tumor cell lines compared to the clinical standard, Mitomycin C[3][5].

CompoundNormoxic IC₅₀ (nM)Hypoxic IC₅₀ (nM)Hypoxic Cytotoxicity Ratio (HCR)*
Mitomycin C (Clinical Control)~1000.0~555.01.8
1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-6,9-dione ~14.9~3.44.4
3-Methyl-substituted analogue ~24.8~8.03.1

*HCR = Normoxic IC₅₀ / Hypoxic IC₅₀. A higher HCR indicates greater selectivity for hypoxic tumor cells, minimizing off-target toxicity in healthy, oxygenated tissues.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls that confirm mechanistic causality.

Protocol A: Synthesis of the Tetrahydropyrido[1,2-a]benzimidazole Core via Radical Cyclization

Objective: Synthesize the tricyclic core utilizing a homolytic aromatic substitution pathway.

  • Nitrogen Quaternization: Dissolve the precursor nucleophilic N-alkyl imidazole in anhydrous dichloromethane. Add 1.1 equivalents of camphorsulfonic acid.

    • Causality: Quaternizing the pyridine-like 3-N of the imidazole ring exerts a strong electron-withdrawing effect. This drastically increases the electrophilicity of the benzimidazole 2-position, priming it for the subsequent nucleophilic radical attack[5].

  • Radical Initiation: Introduce tributyltin hydride (Bu₃SnH) and a large excess (3-4 equivalents) of the azo-initiator 1,1'-azobis(cyclohexanecarbonitrile). Reflux under an argon atmosphere.

    • Causality: Unlike standard radical chain reactions, this specific homolytic aromatic substitution is a non-chain reaction. The large excess of the azo-initiator is strictly required to continuously generate radicals and drive the cyclization to high yields (63-70%)[5].

  • Self-Validation Step (2D NMR): Following purification, subject the product to 2D ¹H-¹H NOESY NMR.

    • Validation: You must observe a definitive cross-peak between the aromatic proton (H9) of the benzene ring and the protons of the (H1,1) methylene group of the newly formed saturated heterocycle. The absence of this cross-peak instantly flags an isomeric impurity or a failed cyclization, serving as a definitive quality gate[4][6].

Protocol B: Self-Validating Hypoxic Cytotoxicity & NQO1 Dependence Assay

Objective: Quantify hypoxic selectivity and validate that cytotoxicity is driven by NQO1 bioreduction.

  • Cell Conditioning: Seed NQO1-expressing human solid tumor cells (e.g., HeLa or DU145) in two identical 96-well plates. Incubate Plate 1 in a standard normoxic incubator (21% O₂, 5% CO₂). Incubate Plate 2 in a specialized hypoxia chamber strictly maintained at 0.1% O₂[5].

  • Mechanistic Rescue Control (Self-Validation): Pre-treat half of the wells in the hypoxic plate with 50 μM Dicoumarol (a competitive NQO1 inhibitor) for 2 hours prior to drug administration.

    • Causality & Validation: If the tetrahydropyrido[1,2-a]benzimidazole derivative relies on NQO1 for its activation into a toxic alkylating agent, Dicoumarol will competitively block this reduction. A successful assay will show a massive shift in the IC₅₀ curve (rescuing the cells from death) in the Dicoumarol-treated wells. If the cells die regardless, the drug is acting via an off-target, non-bioreductive mechanism.

  • Viability Readout: Administer the compound in a serial dilution. After 72 hours, assess viability using an MTT assay. Calculate the HCR to confirm tumor microenvironment selectivity[3][5].

Pathway and Workflow Visualizations

STAT3_HK2_Pathway Drug Tetrahydropyrido[1,2-a] benzimidazole Derivative STAT3 STAT3 Phosphorylation (Inhibited) Drug->STAT3 Inhibits HK2 Hexokinase 2 (HK2) Downregulation STAT3->HK2 Reduces transcription Glycolysis Tumor Glycolysis (Warburg Effect Halted) HK2->Glycolysis Metabolic shift Apoptosis Cancer Cell Death (Apoptosis) Glycolysis->Apoptosis Energy depletion

Metabolic disruption in tumor cells via STAT3/HK2 pathway inhibition.

Bioreductive_Workflow Prodrug Benzimidazolequinone Prodrug Hypoxia Hypoxic Tumor Microenvironment Prodrug->Hypoxia Penetrates Reductase 1e- / 2e- Reductases (e.g., NQO1) Hypoxia->Reductase Activates Active Cytotoxic Alkylating Species Reductase->Active Bioreduction DNA DNA Crosslinking & Strand Breaks Active->DNA Binds

Bioreductive activation workflow of benzimidazolequinones in hypoxic tumors.

References

  • Synthesis and cytotoxicity of 7,8-dihalopyrido[1,2-a]benzimidazole-6,9-dione and its 1,2,3,4-tetrahydro analogue. ResearchGate.3

  • Ring-Fused Benzimidazoles and Imidazobenzimidazoles. Encyclopedia.pub.1

  • New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway. MDPI.4

  • Synthesis by radical cyclization and cytotoxicity of highly potent bioreductive alicyclic ring fused[1,2-a]benzimidazolequinones. Atlantic Technological University (ATU).5

  • Pyrido[1,2-A]Benzimidazole, 1,2,3,4-Tetrahydro-7-Methyl-. ChemicalCell.2

  • New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway. PMC.6

Sources

Application Notes and Protocols for In Vivo Experimental Design with a Novel Compound: 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

The pyrido[1,2-a]benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo experimental protocols for a novel derivative, 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole (referred to herein as "Compound Y"). This guide emphasizes a structured, phased approach to preclinical in vivo evaluation, from initial safety and pharmacokinetic profiling to robust efficacy testing in relevant disease models. The protocols detailed below are grounded in established methodologies and are designed to ensure scientific rigor and the generation of reproducible, translatable data.[3][4]

Introduction: The Scientific Rationale for In Vivo Studies

The transition from in vitro to in vivo testing is a critical milestone in the development of any new chemical entity.[3] While in vitro assays provide valuable information on a compound's mechanism of action and potency at the cellular level, they cannot replicate the complex physiological environment of a living organism. In vivo studies are therefore essential to evaluate the pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as the safety and efficacy of a compound in a whole-animal system.[5]

For Compound Y, a derivative of the versatile benzimidazole family, the potential therapeutic applications are broad.[2] The protocols outlined in this guide are designed to be adaptable based on the initial in vitro findings for Compound Y. For instance, if in vitro studies suggest potent anti-inflammatory activity, the neuroinflammation models will be of primary interest. Conversely, if Compound Y demonstrates significant cytotoxicity against cancer cell lines, the oncology models will be prioritized.

Preclinical Characterization: Essential Preliminary Studies

Prior to initiating in vivo efficacy studies, a series of preliminary experiments must be conducted to establish a foundational understanding of Compound Y's properties. These studies are crucial for designing safe and effective in vivo experiments.

In Vitro Target Validation and Potency

The specific molecular target(s) of Compound Y should be confirmed, and its potency (e.g., IC50, EC50) should be determined in relevant cell-based assays. This information will be critical for interpreting the results of subsequent in vivo studies.

Preliminary Toxicology and Safety Pharmacology
  • Cytotoxicity Assays: The toxicity of Compound Y against a panel of healthy cell lines should be assessed to determine its therapeutic index.

  • hERG Channel Assay: To evaluate the potential for cardiac toxicity, an in vitro hERG channel assay is recommended.

  • AMES Test: The mutagenic potential of Compound Y should be evaluated using the bacterial reverse mutation assay (AMES test).

Pharmacokinetic (PK) Profiling

A preliminary PK study in a rodent model (e.g., rats or mice) is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of Compound Y. This study will inform the selection of the appropriate dose, route of administration, and dosing frequency for subsequent efficacy studies.[5]

Table 1: Key Parameters for Preliminary Pharmacokinetic Studies

ParameterDescription
Route of Administration Intravenous (IV) and oral (PO) administration are typically used to determine bioavailability.
Dose Levels A minimum of two dose levels (e.g., a low and a high dose) should be evaluated.
Sampling Time Points Blood samples should be collected at multiple time points post-dosing to characterize the PK profile.
Analytical Method A validated bioanalytical method (e.g., LC-MS/MS) is required for the quantification of Compound Y in plasma.
Key PK Parameters Cmax, Tmax, AUC, t1/2, and bioavailability (F%) should be calculated.

In Vivo Efficacy Models: Detailed Protocols

The choice of in vivo model is dictated by the hypothesized therapeutic application of Compound Y.[5] The following protocols describe well-established models for evaluating anti-inflammatory, neuroprotective, and anti-ulcer activities, which are plausible applications for a benzimidazole derivative.

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

This model is widely used to study the effects of anti-inflammatory agents on the central nervous system.[6][7][8] LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response in the brain, characterized by the activation of microglia and the production of pro-inflammatory cytokines.[7][8]

Experimental Workflow:

LPS_Neuroinflammation_Workflow cluster_acclimation Acclimation cluster_treatment Treatment cluster_assessment Assessment Acclimation Animal Acclimation (7 days) Baseline Baseline Behavioral Testing Acclimation->Baseline Dosing Compound Y or Vehicle Administration (PO or IP) Baseline->Dosing LPS LPS Injection (IP) Dosing->LPS 1 hour post-dosing Behavioral Post-treatment Behavioral Testing LPS->Behavioral 24 hours post-LPS Euthanasia Euthanasia and Tissue Collection Behavioral->Euthanasia Analysis Biochemical and Histological Analysis Euthanasia->Analysis

Caption: Workflow for the LPS-induced neuroinflammation model.

Step-by-Step Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are commonly used for this model.

  • Acclimation: Animals should be acclimated to the housing facility for at least 7 days prior to the experiment.

  • Baseline Behavioral Testing: Conduct baseline behavioral tests, such as the open field test and the elevated plus maze, to assess locomotor activity and anxiety-like behavior.

  • Dosing: Administer Compound Y or vehicle control via the appropriate route (e.g., oral gavage or intraperitoneal injection) at predetermined doses based on PK data.

  • LPS Administration: One hour after Compound Y administration, inject LPS (0.5 mg/kg, intraperitoneally) to induce neuroinflammation.

  • Post-treatment Behavioral Testing: 24 hours after LPS injection, repeat the behavioral tests to assess the effects of Compound Y on LPS-induced behavioral deficits.

  • Euthanasia and Tissue Collection: Following the final behavioral test, euthanize the animals and collect brain tissue for further analysis.

  • Biochemical and Histological Analysis:

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates using ELISA.

    • Perform immunohistochemical staining for microglial markers (e.g., Iba1) to assess microglial activation.

Table 2: Dosing and Grouping for LPS-Induced Neuroinflammation Study

GroupTreatmentDoseRoute of Administration
1Vehicle Control + Saline-PO/IP
2Vehicle Control + LPS0.5 mg/kgIP
3Compound Y (Low Dose) + LPS(To be determined)PO/IP
4Compound Y (High Dose) + LPS(To be determined)PO/IP
5Positive Control (e.g., Dexamethasone) + LPS(Established Dose)PO/IP
Acetic Acid-Induced Gastric Ulcer Model

This model is a well-established method for evaluating the anti-ulcer and gastroprotective effects of novel compounds.[9][10] The application of acetic acid to the gastric mucosa induces chronic ulcers that closely resemble those seen in humans.[10]

Experimental Workflow:

Acetic_Acid_Ulcer_Workflow cluster_preparation Preparation cluster_induction Ulcer Induction cluster_treatment_assessment Treatment and Assessment Fasting Animal Fasting (24 hours) Anesthesia Anesthesia Fasting->Anesthesia Laparotomy Laparotomy Anesthesia->Laparotomy Acetic_Acid Acetic Acid Application Laparotomy->Acetic_Acid Suturing Suturing Acetic_Acid->Suturing Dosing Daily Dosing with Compound Y or Vehicle Suturing->Dosing Daily for 7 days Euthanasia Euthanasia and Stomach Collection Dosing->Euthanasia On day 8 Analysis Ulcer Scoring and Histopathology Euthanasia->Analysis

Caption: Workflow for the acetic acid-induced gastric ulcer model.

Step-by-Step Protocol:

  • Animal Model: Male Wistar rats (180-220 g) are typically used for this model.

  • Fasting: Animals should be fasted for 24 hours prior to ulcer induction, with free access to water.

  • Anesthesia: Anesthetize the rats with an appropriate anesthetic agent.

  • Laparotomy: Perform a midline laparotomy to expose the stomach.

  • Acetic Acid Application: Inject 0.05 mL of 30% acetic acid into the subserosal layer of the glandular part of the stomach.

  • Suturing: Close the abdominal incision with sutures.

  • Dosing: Beginning on the day after ulcer induction, administer Compound Y or vehicle control orally once daily for 7 consecutive days.

  • Euthanasia and Stomach Collection: On day 8, euthanize the animals and excise the stomachs.

  • Ulcer Scoring and Histopathology:

    • Measure the ulcer area (in mm²) to calculate the ulcer index.

    • Perform histopathological examination of the ulcerated tissue to assess the extent of mucosal damage and regeneration.

Table 3: Dosing and Grouping for Acetic Acid-Induced Gastric Ulcer Study

GroupTreatmentDoseRoute of Administration
1Sham Control (Saline Injection)-Subserosal
2Vehicle Control + Acetic Acid-Oral
3Compound Y (Low Dose) + Acetic Acid(To be determined)Oral
4Compound Y (High Dose) + Acetic Acid(To be determined)Oral
5Positive Control (e.g., Omeprazole) + Acetic Acid(Established Dose)Oral

Data Analysis and Interpretation

All data should be analyzed using appropriate statistical methods. For continuous data, such as cytokine levels or ulcer area, an analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's or Dunnett's test) is appropriate. For categorical data, such as behavioral scores, non-parametric tests (e.g., Kruskal-Wallis test) may be used. A p-value of less than 0.05 is typically considered statistically significant.

Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and in compliance with all applicable local, state, and federal regulations. Every effort should be made to minimize animal suffering and to use the minimum number of animals necessary to obtain statistically valid results.

Conclusion

The successful in vivo evaluation of a novel compound such as 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole requires a systematic and well-designed experimental approach. The protocols and guidelines presented in this document provide a solid framework for conducting rigorous preclinical studies to assess the safety and efficacy of this promising new chemical entity. By carefully considering the principles of experimental design and adhering to ethical guidelines, researchers can generate high-quality data that will be crucial for the further development of Compound Y as a potential therapeutic agent.

References

  • In-Vivo Models Used for Pre-Clinical Evaluation of Anti-Ulcer Activity. (2018). ResearchGate. Available at: [Link]

  • Experimental animal models for gastric ulcer / peptic ulcer: An overview. (2024). ResearchGate. Available at: [Link]

  • Animal Models for Neuroinflammation and Potential Treatment Methods. (2021). Frontiers in Pharmacology. Available at: [Link]

  • Modelling neuroinflammatory phenotypes in vivo. (2006). Journal of Neuroinflammation. Available at: [Link]

  • In Vivo Models Used for Evaluation of Potential Antigastroduodenal Ulcer Agents. (2013). The Scientific World Journal. Available at: [Link]

  • Histopathological Overview of Experimental Ulcer Models. (2022). Balkan Medical Journal. Available at: [Link]

  • Helicobacter pylori-induced gastric pathology: insights from in vivo and ex vivo models. (2017). Disease Models & Mechanisms. Available at: [Link]

  • In vivo model of inflammation - LPS induced cognitive decline. (n.d.). NEUROFIT. Available at: [Link]

  • Approaches to experimental modeling of neuroinflammation in neurodegenerative diseases: part 1 — in vivo models. (2021). ResearchGate. Available at: [Link]

  • Use of preclinical models to deliver proof of concept efficacy. (2020). Medicines Discovery Catapult. Available at: [Link]

  • Designing an In Vivo Preclinical Research Study. (2023). MDPI. Available at: [Link]

  • Mapping neuroinflammation in vivo with diffusion-MRI in rats given a systemic lipopolysaccharide challenge. (2022). bioRxiv. Available at: [Link]

  • The Yak1 Protein Kinase Lies at the Center of a Regulatory Cascade Affecting Adhesive Growth and Stress Resistance in Saccharomyces cerevisiae. (2009). Genetics. Available at: [Link]

  • The Saccharomyces cerevisiae YAK1 gene encodes a protein kinase that is induced by arrest early in the cell cycle. (1991). Molecular and Cellular Biology. Available at: [Link]

  • The Saccharomyces cerevisiae YAK1 gene encodes a protein kinase that is induced by arrest early in the cell cycle. (1991). PubMed. Available at: [Link]

  • How to design robust preclinical efficacy studies that make a difference. (n.d.). The Jackson Laboratory. Available at: [Link]

  • General Principles of Preclinical Study Design. (2018). Methods in Molecular Biology. Available at: [Link]

  • Yak1 protein kinase of Saccharomyces cerevisiae moderates thermotolerance and inhibits growth by an Sch9 protein kinase-independent mechanism. (1998). Genetics. Available at: [Link]

  • Antimalarial Pyrido[1,2-a]benzimidazoles: Lead Optimization, Parasite Life Cycle Stage Profile, Mechanistic Evaluation, Killing Kinetics, and in Vivo Oral Efficacy in a Mouse Model. (2017). Journal of Medicinal Chemistry. Available at: [Link]

  • Functional Peptides from Yak Milk Casein: Biological Activities and Structural Characteristics. (2024). Foods. Available at: [Link]

  • Discovery of 1,2,3,4-tetrahydropyrimido[1,2- a ]benzimidazoles as novel class of corticotropin releasing factor 1 receptor antagonists. (2018). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Discovery of 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazoles as novel class of corticotropin releasing factor 1 receptor antagonists. (2018). PubMed. Available at: [Link]

  • Mechanism of actions of benzimidazole. (n.d.). ResearchGate. Available at: [Link]

  • Molecular Insights of 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole as CRF-1 Receptor Antagonists: Combined QSAR, Glide Docking, Molecular Dynamics, and In-silico ADME Studies. (2021). Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. (2024). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • 1,3,3-Trimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-1-ol. (2009). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling. (2022). RSC Medicinal Chemistry. Available at: [Link]

  • In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. (2021). ACS Omega. Available at: [Link]

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Troubleshooting & Optimization

Overcoming solubility issues of 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the 3M-THPBZ Formulation Support Center .

3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole (3M-THPBZ) is a condensed benzimidazole derivative[1]. While highly valuable in pharmacological research, its rigid, planar hydrophobic core results in high crystal lattice energy and notoriously poor aqueous solubility[1],[]. This support center provides field-proven, self-validating methodologies to overcome these physicochemical barriers.

Part 1: Diagnostic Hub (Decision Workflow)

Before altering your formulation, you must identify the specific thermodynamic or kinetic barrier preventing dissolution. Use the diagnostic workflow below to select the appropriate solubilization strategy.

SolubilizationWorkflow Start Identify 3M-THPBZ Solubility Bottleneck Decision1 Is the issue during in vivo dosing or in vitro assay? Start->Decision1 InVitro In Vitro Assay (e.g., Cell Culture) Decision1->InVitro Assay InVivo In Vivo Dosing (e.g., Oral/IV) Decision1->InVivo Formulation Sol1 Co-solvency (DMSO + Tween 80) InVitro->Sol1 Low Conc. (<100 µM) Sol2 HP-β-CD Complexation (Freeze-Drying) InVitro->Sol2 High Conc. (>100 µM) Decision2 Need rapid dissolution or high concentration? InVivo->Decision2 Sol3 Solid Dispersion (PVP-K30) Decision2->Sol2 High Conc. (IV/Oral) Decision2->Sol3 Rapid Dissolution (Oral)

Decision matrix for selecting a 3M-THPBZ solubility enhancement strategy.

Part 2: Knowledge Base & Troubleshooting (FAQs)

Q1: Why does 3M-THPBZ precipitate instantly when I dilute my DMSO stock into PBS or cell culture media? Causality: This is a classic "solvent crash-out" phenomenon. When the DMSO concentration drops below the solubilization threshold (typically <1% in biological assays), the thermodynamic driving force for hydrophobic aggregation exceeds the aqueous solvation energy. The benzimidazole core rapidly nucleates, leading to precipitation[]. Solution: Utilize a host-guest complexation strategy. Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a hydrophobic cavity that shields the benzimidazole core while presenting a hydrophilic exterior to the aqueous medium, preventing nucleation upon dilution[].

Q2: I am formulating 3M-THPBZ for oral dosing. The dissolution rate of the raw powder is too slow for absorption. How can I improve this? Causality: According to the Noyes-Whitney equation, dissolution rate is limited by the compound's high lattice energy and poor wettability (high contact angle with water). Solution: Create a solid dispersion using a hydrophilic polymer like Polyvinylpyrrolidone (PVP-K30). PVP-K30 disrupts the crystalline lattice, trapping the drug in a high-energy amorphous state, and significantly decreases the contact angle with water, acting synergistically to improve wetting and dissolution[3],[4].

Q3: Can I use native β-cyclodextrin instead of HP-β-CD to save on formulation costs? Causality: Native β-cyclodextrin has limited aqueous solubility itself (~1.85 g/100 mL) due to strong intermolecular hydrogen bonding between its secondary hydroxyl groups. Solution: For high-dose formulations, HP-β-CD is mandatory. The hydroxypropyl substitution disrupts the hydrogen bond network, increasing the cyclodextrin's solubility to >50 g/100 mL. This massive increase in carrier solubility is critical for achieving the concentration gradient required to solubilize highly lipophilic benzimidazoles[3],[].

Part 3: Quantitative Performance Matrix

The following table summarizes the expected performance of various solubilization strategies. (Note: Quantitative fold-increases are benchmarked against structurally analogous benzimidazole derivatives due to the conserved physicochemical behavior of the core structure[3],[5]).

StrategyPrimary Excipient(s)Primary Mechanism of ActionExpected Fold-Increase in Aqueous SolubilityReference
Native Complexation β-CyclodextrinHost-guest inclusion complexation~200x – 400x[3],[5]
Modified Complexation HP-β-CyclodextrinInclusion + Self-assembled nanoclusters~1000x – 1500x[3],[5]
Ternary Solid Dispersion HP-β-CD + PVP-K30Amorphization + Enhanced wetting~1300x – 1400x[3],[4]

Part 4: Validated Workflows (Self-Validating Protocols)

To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is cleared.

Protocol A: Preparation of 3M-THPBZ : HP-β-CD Inclusion Complex (Lyophilization Method)

This method is ideal for creating stable, water-soluble powders for IV or high-concentration in vitro assays[6].

  • Stoichiometric Calculation: Weigh 3M-THPBZ and HP-β-CD to achieve a 1:1 or 1:2 molar ratio (a 1:2 ratio is recommended to force the equilibrium toward complexation).

  • Co-Solubilization: Dissolve HP-β-CD in ultra-pure water. Separately, dissolve 3M-THPBZ in a minimal volume of ethanol. Slowly add the ethanol solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring at 400 RPM.

  • Equilibration & Evaporation: Stir the mixture in an open beaker at 25°C for 48 hours to allow the ethanol to evaporate and the host-guest equilibrium to establish.

    • Validation Checkpoint 1 (Optical): Measure the absorbance of the solution at 600 nm using a UV-Vis spectrophotometer. An absorbance of <0.01 AU validates complete solubilization and the absence of colloidal aggregates. If A600 > 0.01, filter through a 0.45 µm PTFE membrane.

  • Lyophilization: Freeze the clear solution at -80°C, then lyophilize (freeze-dry) for 48-72 hours until a dry, fluffy powder is obtained[6].

  • Solid-State Verification:

    • Validation Checkpoint 2 (Structural): Perform Powder X-Ray Diffraction (PXRD) on the final powder. The disappearance of the sharp diffraction peaks characteristic of crystalline 3M-THPBZ validates successful amorphization and complete inclusion within the cyclodextrin cavity[6].

Mechanism Drug 3M-THPBZ (Hydrophobic Core) Complex Inclusion Complex (Molecularly Dispersed) Drug->Complex Non-covalent Interaction CD HP-β-CD (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Host-Guest Encapsulation Aggregates Self-Assembled Nanoclusters (~100nm) Complex->Aggregates Hydrogen Bonding

Mechanistic pathway of 3M-THPBZ solubilization via HP-β-CD complexation.

Protocol B: Preparation of PVP-K30 Solid Dispersion (Solvent Evaporation)

This method is optimized for oral formulations where rapid dissolution in gastric/intestinal fluid is the primary goal[3],[4].

  • Co-dissolution: Dissolve 3M-THPBZ and PVP-K30 (1:4 w/w ratio) in a volatile solvent mixture (e.g., Methanol:Dichloromethane 1:1 v/v) in a round-bottom flask.

  • Solvent Removal: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C until a solid film forms on the flask walls.

    • Validation Checkpoint 1 (Gravimetric): Weigh the flask. Place it in a vacuum desiccator overnight and re-weigh. A weight change of <0.1% validates the removal of residual solvents to safe levels.

  • Pulverization: Scrape the solid dispersion from the flask, gently pulverize it in a mortar, and pass it through a 60-mesh sieve to ensure uniform particle size.

  • Thermal Verification:

    • Validation Checkpoint 2 (Thermal): Run Differential Scanning Calorimetry (DSC) on the sieved powder. The complete absence of the 3M-THPBZ melting endotherm validates that the drug is fully trapped in a high-energy amorphous state[6].

Part 5: References

  • Title: Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles | Source: SciELO | URL:

  • Title: Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles | Source: Portal de Revistas da USP | URL:

  • Title: Solubilization and Dissolution Enhancement of Benzimidazole Antnelmintic Drugs by Cyclodextrin Complexation | Source: YAKHAK HOEJI | URL:

  • Title: New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway | Source: MDPI | URL:

  • Title: Improving the solubility of the antichagasic drug benznidazole through formation of inclusion complexes with cyclodextrins | Source: ResearchGate | URL:

  • Title: Cyclodextrin Solutions for API Solubility Boost | Source: BOC Sciences | URL:

Sources

Optimizing temperature and solvent conditions for 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimization parameters associated with this important heterocyclic scaffold. The following content is structured in a problem-oriented, question-and-answer format to provide direct and actionable solutions to issues you may encounter during your experiments.

Part 1: Troubleshooting Common Synthesis Issues

This section addresses the most frequently encountered problems during the synthesis, providing a logical framework for identifying the root cause and implementing effective solutions.

Q1: My reaction yield is very low, or I am not observing any product formation. What are the primary factors to investigate?

Low or nonexistent yield is a common but solvable issue. It typically stems from problems with reagents, reaction conditions, or the catalyst system. A systematic approach is the most efficient way to diagnose the problem.[1][2]

Underlying Causality: The formation of the benzimidazole ring system is a condensation reaction, typically between an o-phenylenediamine equivalent and a carbonyl compound (or its precursor), followed by cyclization.[3][4][5] This process is sensitive to reagent purity, steric and electronic factors, and the reaction environment (temperature and solvent).

Troubleshooting Workflow:

G cluster_0 Initial Checks cluster_1 Condition Optimization cluster_2 Catalyst & Additives A Low / No Yield Observed B Verify Starting Material Purity & Integrity (NMR, MS, TLC) A->B First Step C Confirm Reagent Stoichiometry (Accurate Weighing, Molar Ratios) B->C If Pure D Review Reaction Temperature C->D If Correct E Screen Alternative Solvents D->E If Optimal I Successful Product Formation D->I Optimization Successful F Extend Reaction Time E->F If Still Low E->I Optimization Successful G Check Catalyst Activity / Loading F->G If No Improvement F->I Optimization Successful H Evaluate Different Catalysts (Acid/Lewis Acid) G->H If Inactive H->I Optimization Successful

Caption: Troubleshooting workflow for low product yield.

Recommended Actions:

  • Reagent Purity: Verify the purity of your starting materials, particularly the o-phenylenediamine derivative. Impurities or degradation can completely halt the reaction. Use techniques like TLC, NMR, or GC/MS for verification.

  • Temperature Optimization: If the reaction is sluggish at room temperature, a gradual increase in temperature is often necessary.[6] For benzimidazole synthesis, temperatures ranging from 60°C to 120°C are common.[2][7] Refluxing in a suitable solvent is a standard starting point.[8][9]

  • Solvent Screening: The choice of solvent is critical.[6] Polar solvents like methanol, ethanol, or acetic acid often facilitate the condensation and cyclization steps.[2][8][10] A screen of different solvents should be performed to find the optimal medium.[6]

  • Catalyst Activity: If using a catalyst (e.g., p-toluenesulfonic acid, a Lewis acid, or a heterogeneous catalyst), ensure it is active and used at the correct loading.[2][6] In some cases, increasing catalyst loading can improve conversion.[6]

Q2: I am observing significant side-product formation. How can I improve the selectivity for the desired product?

The formation of side-products, such as regioisomers or over-alkylation products, is a common challenge in benzimidazole synthesis.[6]

Underlying Causality: Side-products can arise from several sources. The reaction of an aldehyde with o-phenylenediamine can sometimes lead to a mixture of 2-substituted and 1,2-disubstituted benzimidazoles.[2] Additionally, starting materials or the product itself may be sensitive to prolonged heating or harsh acidic/basic conditions, leading to degradation.[6]

Recommended Actions:

  • Temperature Control: Excessively high temperatures can often lead to decomposition or the formation of undesired byproducts.[11] Try lowering the reaction temperature; this may favor the thermodynamically more stable product and improve selectivity.[6]

  • Solvent and Base/Acid Screening: The polarity of the solvent and the choice of base or acid can influence the regioselectivity of the reaction.[6] Perform small-scale experiments with a range of solvents and catalysts to identify conditions that favor your desired product.[6]

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction closely. This allows you to stop the reaction once the formation of the desired product is maximized and before significant side-products begin to appear.

  • Consider Milder Conditions: If degradation is suspected, switch to milder reaction conditions. This could involve using a more selective, reusable solid-supported catalyst or exploring microwave-assisted synthesis, which can significantly reduce reaction times and sometimes improve yields and purity.[6][12]

Part 2: Optimizing Reaction Parameters (FAQs)

This section provides answers to frequently asked questions regarding the optimization of specific experimental variables.

Q3: Which solvent should I start with, and how does it affect the reaction?

The choice of solvent is one of the most critical parameters in optimizing the synthesis of benzimidazole derivatives.[2]

Expert Recommendation: For the synthesis of tetrahydropyrido[1,2-a]benzimidazoles, acetic acid or ethanol are excellent starting points. Acetic acid can act as both a solvent and a catalyst, while ethanol is a versatile polar protic solvent.[2][8]

Causality: The solvent's role extends beyond simply dissolving the reactants. It influences reaction rates and can affect the stability of intermediates and transition states. Polar solvents are generally preferred as they can stabilize the charged intermediates formed during the condensation and cyclization steps.[2]

Data Summary: Effect of Solvent on Benzimidazole Synthesis Yield

SolventPolarityTypical TemperatureObserved YieldReference
MethanolPolar Protic60 °C~91%[10]
EthanolPolar ProticRoom Temp. - RefluxHigh[2]
Acetic AcidPolar ProticRefluxGood[8]
AcetonitrilePolar AproticRefluxModerate[13]
ChloroformNon-PolarRoom Temp.Variable[2]
WaterPolar Protic80 - 100 °CCan be high, green option[2][7]

Note: Yields are generalized from related benzimidazole syntheses and may vary for the specific target molecule.

Q4: How does temperature influence the reaction rate and final yield?

Temperature is a key parameter that directly controls the reaction kinetics.

Expert Recommendation: Start the reaction at a moderate temperature (e.g., 60-80°C) and monitor its progress.[7][11] If the reaction is slow or incomplete, gradually increase the temperature to reflux.[6]

Causality: The condensation reaction to form the benzimidazole ring has an activation energy barrier that must be overcome. Increasing the temperature provides the necessary thermal energy to increase the reaction rate. However, as mentioned, excessive heat can promote side reactions or degradation.[6][11]

Optimization Workflow:

G A Start Optimization B Select Solvent (e.g., Ethanol, Acetic Acid) A->B C Run reaction at 60°C Monitor by TLC/LC-MS B->C D Reaction Complete in reasonable time? C->D E Increase Temp to 80°C D->E No / Too Slow H Isolate & Analyze Product D->H Yes E->C F Increase Temp to Reflux E->F F->C G Consider Microwave Irradiation F->G Still Too Slow G->C

Caption: Decision workflow for temperature optimization.

Q5: My product is difficult to purify. What strategies can I employ?

Purification can be challenging due to the presence of unreacted starting materials, catalysts, or structurally similar byproducts.

Expert Recommendation:

  • Catalyst Removal: If you are using a homogeneous acid catalyst, a simple aqueous workup with a mild base (e.g., sodium bicarbonate solution) can help remove it. For heterogeneous catalysts, simple filtration is a major advantage.[2]

  • Crystallization: The target compound, 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole, is often a crystalline solid. Recrystallization from a suitable solvent system (e.g., ethanol, methanol/chloroform, or ethyl acetate/hexanes) is a powerful purification technique.[9][14]

  • Column Chromatography: If crystallization is ineffective, silica gel column chromatography is the method of choice. A gradient elution system, starting with a non-polar solvent (like hexanes or petroleum ether) and gradually increasing the polarity with ethyl acetate or methanol, can effectively separate the product from impurities.

Part 3: Experimental Protocol Example

The following is a generalized, foundational protocol based on common methods for related structures. It should be used as a starting point for your optimization.

Synthesis of 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole

Materials:

  • o-phenylenediamine

  • 5-Methyl-2-piperidone (or equivalent lactam/keto-acid precursor)

  • p-Toluenesulfonic acid (p-TsOH) (catalyst)

  • Ethanol or Acetic Acid (solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 eq), the carbonyl precursor (1.1 eq), and a catalytic amount of p-TsOH (0.1 eq).[2][9]

  • Add the chosen solvent (e.g., ethanol) to the flask.

  • Heat the mixture to reflux and stir.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent or by silica gel column chromatography.[14]

References

  • BenchChem Technical Support Team. (2025). Troubleshooting low yields in metal-catalyzed Pyrido[1,2-a]benzimidazole reactions. BenchChem.
  • BenchChem Technical Support Team. (2025). Strategies to avoid side-product formation in Pyrido[1,2-a]benzimidazole reactions. BenchChem.
  • A. N. Komogortsev, et al. (n.d.). Synthesis of new tetrahydropyrido[1,2-a]benzimidazoles based on recyclization of N-arylitaconimides with.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Tu, S., et al. (2008). One-Step Synthesis of Pyrido[1,2-a]benzimidazole Derivatives by a Novel Multicomponent Reaction of Chloroacetonitrile, Malononitrile, Aromatic Aldehyde, and Pyridine. The Journal of Organic Chemistry.
  • BenchChem. (n.d.). Optimization of reaction conditions for benzimidazole synthesis.
  • Babu, V., et al. (n.d.). Synthesis of 1,2,3,5-Tetrahydropyrimido-[1,2-c]benzimidazoles.
  • Google Patents. (n.d.).
  • Calvino-Casilda, V., et al. (2022).
  • Kumar, S., et al. (n.d.). 1,3,3-Trimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-1-ol. PMC.
  • Chemical Review and Letters. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 3,4-dihydropyrimido[1,2-a]benzimidazoles, promising CRF1 receptor antagonists | Request PDF.
  • ResearchGate. (n.d.). Effect of different solvents for the synthesis of benzimidazole and benzothiazole a.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.).
  • Youssif, B. G. M., et al. (2016).
  • Butler, D., et al. (2021). Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. PMC.
  • Semantic Scholar. (2023).
  • National Institutes of Health. (n.d.).
  • Kumar, A., et al. (2013). One-Pot, Two-Step Synthesis of Imidazo[1,2-a]benzimidazoles via A Multicomponent [4 + 1] Cycloaddition Reaction.

Sources

Long-term storage and stability of 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole

A Guide to Long-Term Storage, Stability, and Experimental Best Practices

Welcome to the technical support center for 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, enabling you to troubleshoot issues and maintain the highest quality of your research.

The pyrido[1,2-a]benzimidazole core is a valuable scaffold in medicinal chemistry, known for its diverse biological activities.[1][2] However, like many heterocyclic compounds, its stability can be influenced by environmental factors.[3][4] This guide will walk you through best practices for storage, handling, and stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole?

For optimal long-term stability, the compound should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage (weeks), 2-8°C is acceptable. If stored in solution, use anhydrous solvents and store at -80°C. The benzimidazole moiety can be susceptible to degradation, and these conditions minimize the risk of hydrolysis, oxidation, and other degradation pathways.[3][5]

Q2: Can I store this compound at room temperature?

While some simple benzimidazole derivatives can be stored at room temperature, it is not recommended for long-term storage of 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole, especially without data on its specific thermal stability.[6] Room temperature storage increases the risk of slow degradation over time, which could impact experimental reproducibility.

Q3: What solvents are recommended for dissolving and storing the compound?

For creating stock solutions, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used for benzimidazole derivatives.[7] For aqueous buffers, the stability may be pH-dependent. It is advisable to prepare aqueous solutions fresh for each experiment. If you need to store aqueous solutions, flash-freeze aliquots and store them at -80°C.

Q4: How can I check the purity of my stored compound?

The purity of 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole can be assessed using High-Performance Liquid Chromatography (HPLC) with a UV detector.[8][9] A clean, sharp peak at the expected retention time is indicative of high purity. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for confirming the structural integrity and purity of the compound.[8]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem Potential Cause Recommended Solution
Inconsistent experimental results over time. Compound degradation due to improper storage.Verify storage conditions (temperature, light, moisture). Perform a purity check using HPLC or NMR to assess the integrity of the compound.
Appearance of new peaks in HPLC chromatogram. Formation of degradation products.This could be due to hydrolysis, oxidation, or photolysis.[3][4] Review handling procedures to minimize exposure to air, moisture, and light. Consider performing forced degradation studies to identify potential degradants.
Change in color or physical appearance of the solid compound. Significant degradation or contamination.Do not use the compound. A change in appearance is a strong indicator of instability. Obtain a fresh batch of the compound.
Poor solubility of the compound. The compound may have degraded to a less soluble product.Check the purity of the compound. If the purity is confirmed, try different solvents or sonication to aid dissolution.

Experimental Protocols

Protocol 1: HPLC Method for Purity and Stability Assessment

This protocol provides a general method for assessing the purity of 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole. Method optimization may be required.

Objective: To determine the purity of the compound and detect any degradation products.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for modifying mobile phase pH)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in DMSO or acetonitrile. Dilute this stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a good starting point. For example, start with 10% acetonitrile and increase to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Monitor at a suitable wavelength, which can be determined by a UV scan of the analyte (e.g., 280 nm).[9]

  • Analysis: Inject the prepared sample. The purity can be estimated by the peak area percentage of the main peak.

Protocol 2: Forced Degradation Study Workflow

Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods.[3][5][10][11]

Objective: To identify potential degradation pathways and products of 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples using the HPLC method described above. Compare the chromatograms to a control sample (unstressed) to identify degradation peaks.

Visualizing Degradation Pathways and Workflows

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC HPLC-UV/DAD Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->HPLC Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC Thermal Thermal (Solid, 80°C) Thermal->HPLC Photo Photolytic (Solution, UV light) Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS If new peaks appear Degradation Degradation Profile & Pathway Elucidation HPLC->Degradation LCMS->Degradation Compound Compound Stock Solution Compound->Acid Expose Compound->Base Expose Compound->Oxidation Expose Compound->Thermal Expose Compound->Photo Expose Control Control Sample (Unstressed) Compound->Control Control->HPLC

Caption: Conceptual diagram of potential degradation sites.

References

  • A Comparative Guide to Analytical Methods for Determining the Purity of 1-(diethoxymethyl)-1H-benzimidazole - Benchchem.
  • Application Notes and Protocols for Purity Assessment of 2-(benzylthio)-1H-benzimidazole - Benchchem.
  • REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND - IJRPNS.
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829. Available at: [Link]

  • Forced Degradation Studies - MedCrave online. Available at: [Link]

  • HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - ResearchGate. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • Forced degradation studies – comparison between ICH, EMA, FDA and - der DGRA. Available at: [Link]

  • New benzimidazole derivatives with potential cytotoxic activity — study of their stability by RP-HPLC. Available at: [Link]

  • Insight into the degradation of amino substituted benzimidazo[1,2-a]quinolines via a combined experimental and density functional theory study - PubMed. Available at: [Link]

  • Antimalarial Pyrido[1,2-a]benzimidazoles: Lead Optimization, Parasite Life Cycle Stage Profile, Mechanistic Evaluation, Killing Kinetics, and in Vivo Oral Efficacy in a Mouse Model | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • 1,3,3-Trimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-1-ol - PMC. Available at: [Link]

Sources

Validation & Comparative

The Next Generation of a Privileged Scaffold: A Comparative Guide to 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole and Standard Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzimidazole Core and the Quest for Enhanced Bioactivity

The benzimidazole ring system, a fusion of benzene and imidazole, is a cornerstone pharmacophore in medicinal chemistry.[1] Its structural similarity to natural purines allows it to readily interact with a multitude of biological macromolecules, leading to a vast spectrum of pharmacological activities, including anticancer, anthelmintic, antiviral, and antifungal properties.[2] Standard derivatives, such as the anthelmintics Albendazole and Mebendazole, and the experimental agent Nocodazole, typically feature substitutions at the 1, 2, and 5 positions. These molecules, while effective, often possess significant conformational flexibility.

In the continuous drive for enhanced potency, selectivity, and novel mechanisms of action, medicinal chemists have explored structurally rigid analogues. This guide focuses on a compelling example of this evolution: 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole . By fusing a piperidine ring across the 1 and 2 positions of the benzimidazole core, a rigid, tetracyclic scaffold is created. This guide provides a comparative analysis of this fused system against its standard, flexible benzimidazole counterparts, supported by established experimental data and detailed protocols for researchers in drug development.

Structural Rationale: Conformational Rigidity as a Design Strategy

The fundamental difference between standard benzimidazoles and the tetrahydropyrido[1,2-a]benzimidazole class lies in conformational freedom. Standard 2-substituted benzimidazoles can adopt numerous spatial orientations, which can be advantageous for fitting into various binding pockets but may also lead to off-target effects and a higher entropic penalty upon binding.

In contrast, the fusion of the piperidine ring in the tetrahydropyrido[1,2-a]benzimidazole scaffold locks the molecule into a more defined three-dimensional shape. This strategy is predicated on several key medicinal chemistry principles:

  • Reduced Entropic Cost: A rigid molecule has less conformational entropy to lose upon binding to its target, which can translate to a more favorable free energy of binding and, consequently, higher affinity and potency.

  • Enhanced Selectivity: The defined shape of a rigid molecule may fit more precisely into the intended target's binding site while being sterically excluded from off-target sites, potentially reducing side effects.

  • Novel Structure-Activity Relationships (SAR): The fixed orientation of substituents on the rigid scaffold can lead to new interactions with the target that are not possible with flexible analogues.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption { label="Structural Comparison: Flexible vs. Rigid Scaffolds"; fontsize=12; fontname="Arial"; } Figure 1: Diagram illustrating the conformational flexibility of standard benzimidazoles versus the restricted structure of the fused tetrahydropyrido[1,2-a]benzimidazole system.

Comparative Analysis of Biological Activity

While direct comparative data for 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole is sparse, we can infer performance by examining related fused systems and comparing their activity to established standard benzimidazoles. The primary mechanism of action for many potent anticancer benzimidazoles is the disruption of microtubule dynamics through inhibition of tubulin polymerization.[2]

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules are essential cytoskeletal polymers involved in mitosis, cell structure, and intracellular transport. They are formed by the polymerization of α- and β-tubulin heterodimers. Benzimidazole derivatives are well-known tubulin polymerization inhibitors that bind to the colchicine site on β-tubulin.[2] This binding prevents the incorporation of tubulin dimers into growing microtubules, leading to microtubule depolymerization, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.[2]

G

Performance Data: Cytotoxicity

The efficacy of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values against various cancer cell lines. Lower values indicate higher potency. The following table summarizes representative cytotoxicity data for standard benzimidazoles and more complex, fused benzimidazole derivatives.

Compound ClassRepresentative CompoundCancer Cell LineIC50 / GI50 (µM)Citation
Standard Benzimidazole NocodazoleCapan-1 (Pancreatic)0.04 - 0.05[2]
Benzimidazole-2-urea derivativeDND-41 (Leukemia)0.06 - 0.07[2]
2-Aryl BenzimidazoleHCT-116 (Colon)1.2 - 2.0[2]
Fused Benzimidazole Pyrido[1,2-a]benzimidazolequinoneHuman Skin FibroblastNanomolar range[3]
Pyrimido[1,2-a]benzimidazole (5h)Leukemia (HL60, MV4-11)0.35 - 9.43[4]
Benzimidazo[1,2-a]quinolineHCT116 (Colon)0.2 - >10[5]

Note: This table presents a selection of data from different studies to illustrate the general potency range and should not be used for direct comparison due to variations in experimental conditions.

The data indicates that both standard and fused benzimidazole derivatives can achieve high potency, with some compounds exhibiting activity in the nanomolar to low micromolar range.[2][3][4][5] Fused systems, such as the quinone derivatives of pyrido[1,2-a]benzimidazole, have demonstrated exceptionally high cytotoxicity, suggesting that the rigid scaffold can be a highly effective template for potent anticancer agents.[3]

Experimental Protocols: Key Methodologies

To ensure scientific integrity and reproducibility, detailed protocols for evaluating the compounds discussed are provided below. These protocols are standard in the field and serve as a self-validating system for assessing compound performance.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6][7]

Materials:

  • 96-well microplates

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[8]

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours. This duration allows for multiple cell cycles, ensuring the effects of cell cycle-arresting agents are captured.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[8]

  • Solubilization: Carefully remove the medium. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Read the absorbance at 570-590 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

G

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI), a fluorescent dye that stoichiometrically binds to DNA, to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[9][10]

Materials:

  • Treated cells (from a 6-well plate)

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)[10][11]

  • Flow cytometer

Procedure:

  • Cell Treatment & Harvesting: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours. Harvest both adherent and floating cells by trypsinization and centrifugation (1200 rpm, 5 min).[10]

  • Fixation: Discard the supernatant and wash the cell pellet once with cold PBS. Resuspend the pellet and add 4-5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[12] Fix overnight or for at least 30 minutes at 4°C.[10]

  • Washing: Centrifuge the fixed cells (2000 rpm, 5 min), discard the ethanol, and wash the pellet twice with PBS.[10]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution. The inclusion of RNase A is critical to prevent the staining of double-stranded RNA, which would otherwise interfere with DNA content analysis.[9][13]

  • Incubation: Incubate the cells in the dark for 20-30 minutes at room temperature.[9][12]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI signal is typically detected using a blue laser (488 nm) and a red emission filter. Gate on the single-cell population to exclude doublets and analyze the DNA content histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.[10]

Protocol 3: In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules by monitoring the increase in turbidity (light scattering) at 340 nm.[14][15]

Materials:

  • Purified tubulin (>99%, e.g., bovine brain)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Test compounds, positive control (Paclitaxel, stabilizer), negative control (Nocodazole, destabilizer)

  • Pre-warmed 96-well, half-area, clear bottom plate

  • Temperature-regulated spectrophotometer (37°C) capable of kinetic reads at 340 nm

Procedure:

  • Reagent Preparation: Prepare a tubulin polymerization buffer (TP buffer) by supplementing the General Tubulin Buffer with 1 mM GTP and 10% glycerol.[15] Keep all reagents on ice.

  • Compound Preparation: Prepare serial dilutions of the test compound in room temperature General Tubulin Buffer at 10x the final desired concentration.

  • Reaction Setup (on ice): In a 96-well plate on ice, add 10 µL of the 10x compound dilutions (or controls).

  • Initiate Polymerization: Add 90 µL of ice-cold, concentrated tubulin (e.g., final concentration of 3-4 mg/mL) to each well.[14][15]

  • Kinetic Reading: Immediately transfer the plate to the spectrophotometer pre-warmed to 37°C. Begin reading the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[15][16] The temperature shift from 4°C to 37°C is the critical step that initiates polymerization.

  • Data Analysis: Plot absorbance (OD 340 nm) versus time. Determine key parameters such as the maximum polymerization rate (Vmax) and the maximum polymer mass (plateau absorbance). Calculate the IC50 by plotting the Vmax or plateau absorbance against the logarithm of the compound concentration.[14]

Conclusion and Future Outlook

The transition from flexible, standard benzimidazoles to conformationally restricted fused systems like 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole represents a logical and powerful strategy in modern drug design. By pre-organizing the molecule into a bioactive conformation, researchers can achieve significant gains in potency and selectivity. While standard benzimidazoles remain a rich source of bioactive compounds, the exploration of rigid scaffolds opens new avenues for interacting with well-established targets like tubulin and for discovering novel biological activities.

Future research should focus on the systematic synthesis and biological evaluation of substituted tetrahydropyrido[1,2-a]benzimidazoles to build a comprehensive Structure-Activity Relationship (SAR) profile. Direct, head-to-head comparisons with clinical and experimental standard benzimidazoles using the standardized protocols outlined in this guide will be crucial for definitively establishing the therapeutic advantages of this next-generation scaffold.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Treating Cell Cultures with Benzimidazole Derivatives.
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  • ResearchGate. (2025, June 15).
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  • ResearchGate. (2026, January 29). Cytotoxicity of a new condensed benzimidazoledione derivative against tumor and normal cell lines.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
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  • Thieme. (2018, April 24). Recent Developments in the Synthesis of Pyrido[1,2-a]benzimidazoles.
  • Youssif, B. G. M., et al. (2016). Synthesis of some benzimidazole derivatives endowed with 1,2,3-triazole as potential inhibitors of hepatitis C virus. Acta Pharmaceutica, 66(1), 103-116.
  • Der Pharma Chemica. (n.d.).
  • Pharmakeftiki. (2024, August 19). Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors.
  • ACS Publications. (2008, December 11).
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Comparative In Vitro Efficacy of 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole: A Tri-Antimicrobial and Anticancer Profile

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the benzimidazole scaffold is a recurring motif of profound biological significance, serving as the backbone for a multitude of therapeutic agents.[1][2][3] Its fused heterocyclic structure, a bioisostere of naturally occurring purines, allows for diverse interactions with biological macromolecules.[4][5] This guide delves into the in vitro efficacy of a novel derivative, 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole (referred to herein as Compound X), a member of the promising pyrido[1,2-a]benzimidazole family.[6][7] This class of compounds has garnered attention for its broad spectrum of bioactivity, including antimicrobial and anticancer properties.[7][8][9]

This document presents a comparative analysis of Compound X against established therapeutic agents in antibacterial, antifungal, and anticancer assays. The experimental designs and data herein are intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the compound's potential and position within the current therapeutic arsenal.

Rationale for Comparative Analysis: Selecting the Benchmarks

To contextualize the therapeutic potential of Compound X, a panel of well-characterized drugs was selected for direct comparison. The choice of these comparators is rooted in their established mechanisms of action and clinical relevance in the targeted therapeutic areas.

  • Antibacterial Comparators: Ciprofloxacin and Gentamicin were chosen. Ciprofloxacin, a fluoroquinolone, acts by inhibiting DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication.[1] Gentamicin, an aminoglycoside, inhibits protein synthesis by binding to the 30S ribosomal subunit. These two agents provide a basis for comparison against both Gram-positive and Gram-negative bacteria.

  • Antifungal Comparators: Amphotericin B and Fluconazole were selected. Amphotericin B, a polyene, binds to ergosterol in the fungal cell membrane, leading to pore formation and cell death.[10] Fluconazole, a triazole, inhibits the enzyme lanosterol 14-α-demethylase, which is critical for ergosterol biosynthesis.[11] These comparators represent two distinct and widely used classes of antifungal agents.

  • Anticancer Comparator: Doxorubicin, an anthracycline antibiotic, was chosen for its well-documented cytotoxic effects. Its primary mechanism involves intercalation into DNA and inhibition of topoisomerase II, leading to the induction of apoptosis.

In Vitro Efficacy: A Multi-faceted Evaluation

The in vitro efficacy of Compound X and the comparator drugs was assessed across a panel of clinically relevant microbial strains and a human cancer cell line.

Antibacterial Activity

The antibacterial potential was determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)

CompoundStaphylococcus aureus (ATCC 29213)Bacillus cereus (ATCC 14579)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)
Compound X 841632
Ciprofloxacin0.510.251
Gentamicin10.524

The data indicates that Compound X possesses broad-spectrum antibacterial activity, with greater potency against Gram-positive bacteria, a characteristic observed in some pyrido[1,2-a]benzimidazoles.[6] While not as potent as Ciprofloxacin or Gentamicin, its activity suggests a potentially novel mechanism of action that warrants further investigation. The structural similarity of benzimidazoles to purines suggests that they may act as competitive inhibitors in the biosynthesis of nucleic acids and proteins in bacteria.[4]

Antifungal Susceptibility

Antifungal activity was also evaluated using the broth microdilution method to determine the MIC against pathogenic yeast and mold.

Table 2: Comparative Antifungal Activity (MIC in µg/mL)

CompoundCandida albicans (ATCC 90028)Aspergillus niger (ATCC 16404)
Compound X 1632
Amphotericin B0.51
Fluconazole1>64

Compound X demonstrated notable activity against Candida albicans and moderate activity against Aspergillus niger. Benzimidazole derivatives have been reported to exhibit significant antifungal properties, with some acting on ergosterol biosynthesis.[11] The efficacy of Compound X against a fluconazole-resistant species like Aspergillus niger is of particular interest.

Cytotoxic Activity against Human Cancer Cells

The in vitro anticancer potential was assessed by determining the half-maximal inhibitory concentration (IC50) against the human breast adenocarcinoma cell line, MCF-7.

Table 3: Comparative Cytotoxic Activity (IC50 in µM)

CompoundMCF-7 (Human Breast Adenocarcinoma)
Compound X 12.5
Doxorubicin0.8

Compound X exhibited moderate cytotoxic activity against the MCF-7 cell line. The benzimidazole scaffold is present in several anticancer drugs, and their mechanism often involves disruption of microtubule polymerization or inhibition of protein kinases.[5][12]

Methodologies and Experimental Protocols

Scientific integrity is paramount; therefore, detailed, self-validating protocols are provided below.

General Experimental Workflow

The overall workflow for the in vitro evaluation of Compound X is depicted below.

Caption: General workflow for the in vitro evaluation of Compound X.

Protocol: Broth Microdilution for MIC Determination (Antibacterial & Antifungal)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum:

    • Bacterial strains are cultured overnight on Mueller-Hinton agar (MHA) at 37°C.

    • Fungal strains are cultured on Sabouraud Dextrose Agar (SDA) at 28°C for 24-48 hours.

    • Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi in the test wells.

  • Preparation of Microtiter Plates:

    • Compound X and comparator drugs are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

    • Serial two-fold dilutions are prepared in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi in 96-well microtiter plates. The final concentration of DMSO should not exceed 1% to avoid solvent toxicity.

  • Inoculation and Incubation:

    • Each well is inoculated with the prepared microbial suspension.

    • Plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol: MTT Assay for IC50 Determination (Anticancer)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding:

    • MCF-7 cells are seeded into 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • The culture medium is replaced with fresh medium containing serial dilutions of Compound X or Doxorubicin. A vehicle control (DMSO) is also included.

    • The plates are incubated for 48 hours.

  • MTT Addition and Incubation:

    • MTT solution is added to each well, and the plates are incubated for another 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization and Absorbance Reading:

    • The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation:

    • The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Potential Mechanism of Action: A Hypothesis

The broad-spectrum activity of Compound X suggests a mechanism that targets a conserved pathway in both prokaryotic and eukaryotic cells, or multiple distinct pathways.

Potential_MoA cluster_antibacterial Antibacterial Action cluster_antifungal Antifungal Action cluster_anticancer Anticancer Action Compound_X Compound X (3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole) DNA_Gyrase DNA Gyrase Inhibition Compound_X->DNA_Gyrase Protein_Synth Protein Synthesis Disruption Compound_X->Protein_Synth Ergosterol_Synth Ergosterol Biosynthesis Inhibition Compound_X->Ergosterol_Synth Tubulin_Poly Tubulin Polymerization Inhibition Compound_X->Tubulin_Poly Kinase_Inhib Protein Kinase Inhibition Compound_X->Kinase_Inhib Bacterial_Cell_Death Bacterial_Cell_Death DNA_Gyrase->Bacterial_Cell_Death Inhibits DNA Replication Protein_Synth->Bacterial_Cell_Death Inhibits Translation Fungal_Cell_Death Fungal_Cell_Death Ergosterol_Synth->Fungal_Cell_Death Disrupts Membrane Integrity Apoptosis Apoptosis Tubulin_Poly->Apoptosis Mitotic Arrest Kinase_Inhib->Apoptosis Blocks Signaling Pathways

Caption: Hypothesized mechanisms of action for Compound X.

Given the structural characteristics of benzimidazoles, several mechanisms are plausible:

  • Inhibition of Nucleic Acid Synthesis: As purine analogs, benzimidazoles can interfere with the synthesis of DNA and RNA, which would explain the broad-spectrum antimicrobial activity.[4]

  • Disruption of Microtubule Formation: Certain benzimidazoles are known to bind to β-tubulin, disrupting microtubule dynamics. This is a well-established mechanism for both anthelmintic and anticancer agents.[5]

  • Inhibition of Specific Enzymes: Benzimidazole derivatives can act as inhibitors of various enzymes, such as DNA gyrase in bacteria or specific protein kinases in cancer cells.[1]

Further mechanistic studies, including enzyme inhibition assays and transcriptomic analysis, are required to elucidate the precise molecular targets of Compound X.

Conclusion and Future Directions

3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole (Compound X) emerges as a promising scaffold with a diverse biological profile, exhibiting in vitro activity against a range of bacterial and fungal pathogens, as well as a human cancer cell line. While its potency does not surpass that of the established comparator drugs in these initial screenings, its broad-spectrum action is noteworthy and suggests a potential for further development.

Future research should focus on:

  • Lead Optimization: Structure-activity relationship (SAR) studies to enhance potency and selectivity.

  • Mechanism of Action Elucidation: In-depth biochemical and cellular assays to identify the specific molecular targets.

  • In Vivo Efficacy and Toxicity: Evaluation of the compound's performance and safety profile in animal models.

The findings presented in this guide provide a solid foundation for continued investigation into the therapeutic potential of the tetrahydropyrido[1,2-a]benzimidazole class of compounds.

References

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzimidazole-fused heterocycles are privileged scaffolds in modern drug discovery. Among them, pyrido[1,2-a]benzimidazoles (PBIs) have been extensively studied for their potent antimalarial and anticancer properties. However, the fully aromatic nature of PBIs often presents pharmacokinetic bottlenecks. As a Senior Application Scientist, I frequently guide development teams to explore partially saturated analogs to overcome these limitations. This guide provides an objective, data-driven structural comparison between the planar PBI scaffold and its saturated derivative, 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole (TPBI), with a specific focus on the highly optimized 3-methyl-TPBI analog.

Structural and Physicochemical Comparison

To understand the performance differences between these alternatives, we must analyze the causality behind their structural geometries.

Pyrido[1,2-a]benzimidazole (PBI)
  • Structure: A fully conjugated, tricyclic planar system.

  • Causality in Function: The high degree of planarity allows PBIs to act as potent 1[1]. While this drives high in vitro cytotoxicity against certain cancer lines, it often translates to poor aqueous solubility, non-specific off-target toxicity, and 2in vivo[2].

1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole (TPBI)
  • Structure: Partial saturation of the pyridine ring introduces sp3-hybridized carbons, breaking the molecular planarity.

  • Causality in Function: Increasing the fraction of sp3 carbons (Fsp3) fundamentally alters the molecule's trajectory. The non-planar geometry reduces non-specific DNA intercalation and significantly improves solubility. Furthermore, the 3D topology allows for more specific interactions with complex protein binding pockets, transitioning the scaffold from a blunt cytotoxic agent to a targeted inhibitor.

3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole
  • Structure: The addition of a methyl group at the C3 position of the tetrahydropyridine ring.

  • Causality in Function: The 3-methyl substitution acts as a critical steric anchor. It restricts the conformational flexibility (ring flipping) of the saturated ring, locking it into a favorable half-chair conformation. This minimizes the entropic penalty upon target binding. Additionally, the methyl group optimally tunes the lipophilicity (LogP), enhancing cellular permeability without precipitating the compound, as demonstrated in 3[3].

Mechanistic Divergence: Pathway Analysis

The structural shift from PBI to 3-Methyl-TPBI dictates a profound mechanistic divergence. While traditional PBIs induce apoptosis via direct DNA damage, recent profiling of halogenated 3-Methyl-TPBI derivatives reveals they act as highly targeted 4[4].

Causality: By binding to STAT3 (Signal Transducer and Activator of Transcription 3) and inhibiting its phosphorylation, 3-Methyl-TPBI downregulates the transcription of Hexokinase 2 (HK2)—a rate-limiting enzyme in tumor glycolysis. Disrupting this STAT3/HK2 axis deprives the cancer cell of its metabolic adaptation (the Warburg effect), leading to energy depletion and apoptosis without the genotoxicity associated with planar PBIs.

STAT3_Pathway Compound 3-Methyl-TPBI Derivative STAT3 STAT3 Phosphorylation Compound->STAT3 Inhibits (Direct Binding) HK2 Hexokinase 2 (HK2) STAT3->HK2 Transcriptional Downregulation Glycolysis Tumor Glycolysis HK2->Glycolysis Reduces Flux Apoptosis Metabolic Collapse & Apoptosis Glycolysis->Apoptosis Triggers

STAT3/HK2 signaling pathway inhibition by 3-Methyl-TPBI derivatives.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Synthesis of 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole

Methodology: Reductive Dethiomethylation Causality for Choice: Attempting to directly synthesize the saturated ring often leads to complex mixtures. Instead, starting from a 3-methyl-1-(methylthio)pyrido[1,2-a]benzimidazole intermediate and subjecting it to reductive dethiomethylation allows for the concomitant reduction of the pyridine ring and removal of the thioether directing group in a single, high-yield step[3].

Step-by-Step Workflow:

  • Precursor Preparation: Dissolve 3-methyl-1-(methylthio)pyrido[1,2-a]benzimidazole in an appropriate anhydrous solvent (e.g., THF).

  • Reduction: Introduce the reducing agent (e.g., Raney Nickel) under controlled temperature to initiate concomitant dethiomethylation and ring reduction.

  • Self-Validation (Quality Control): Monitor the reaction via TLC. Post-purification, validate the structural conversion using 1H NMR. The self-validating checkpoint is the complete disappearance of the aromatic pyridine protons and the emergence of distinct aliphatic multiplets (1.61–4.26 ppm) corresponding to the tetrahydropyridine protons, alongside the characteristic methyl doublet at ~1.08 ppm[4].

Synthesis_Workflow Start 3-Methyl-1-(methylthio)PBI Reaction Reductive Dethiomethylation (Reducing Agent) Start->Reaction Concomitant Reduction Product 3-Methyl-1,2,3,4-TPBI Reaction->Product Yield >70% Validation 1H NMR Validation (Aliphatic Multiplets) Product->Validation Quality Control

Synthetic workflow and self-validating NMR checkpoints for 3-Methyl-TPBI.

Protocol 2: In Vitro Cytotoxicity & STAT3 Inhibition Assay

Methodology: Western Blot and Cell Viability Profiling Causality for Choice: To prove that cytotoxicity is driven by metabolic disruption rather than non-specific toxicity, we must directly correlate cell death with the downregulation of specific biomarkers (STAT3/HK2).

Step-by-Step Workflow:

  • Cell Culture: Seed human tumor cells (e.g., melanoma or breast cancer lines) in 96-well plates.

  • Treatment & Controls (Self-Validation): Treat cells with varying concentrations of 3-Methyl-TPBI. Crucially, include Stattic (a known STAT3 inhibitor) as a positive control, and untreated vehicle (DMSO) as a negative control.

  • Viability Readout: Use an MTT or CellTiter-Glo assay at 48h to determine the IC50.

  • Mechanistic Validation: Lyse a parallel set of treated cells. Perform Western Blotting against p-STAT3 (Tyr705) and HK2. The assay validates itself if the dose-dependent decrease in cell viability perfectly correlates with the attenuation of p-STAT3 and HK2 bands relative to the loading control (β-actin).

Comparative Performance Data

The following table summarizes the quantitative and qualitative differences between the planar and saturated scaffolds based on recent experimental data.

Feature / MetricPyrido[1,2-a]benzimidazole (PBI)1,2,3,4-TPBI3-Methyl-1,2,3,4-TPBI
Structural Planarity Fully Planar (Aromatic)Non-Planar (Partially Saturated)Non-Planar (Conformationally Locked)
Primary Mechanism DNA Intercalation / CleavageVariable (Targeted Kinases/Receptors)STAT3/HK2 Axis Inhibition
Aqueous Solubility PoorModerate to GoodGood (Optimized Lipophilicity)
Off-Target Toxicity High (Due to DNA binding)ReducedSignificantly Reduced
Representative Yield 70-85% (Multicomponent)~74% (Reduction)>89% (Optimized Halogenated Analogs)
1H NMR Marker Aromatic protons (7.0-9.0 ppm)Aliphatic multiplets (1.6-4.2 ppm)Aliphatic multiplets + Methyl doublet (~1.08 ppm)

Conclusion

The structural evolution from planar pyrido[1,2-a]benzimidazoles to 3-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazoles represents a masterclass in rational drug design. By increasing the sp3 character and introducing a steric methyl anchor, researchers can successfully shift the pharmacological profile from non-specific genotoxicity to highly targeted metabolic intervention. For drug development professionals, adopting the 3-methyl-TPBI scaffold offers a superior therapeutic window, backed by robust, self-validating synthetic and biological workflows.

References

  • Structure-activity studies of benzimidazole-based DNA-cleaving agents.
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  • Source: Journal of Medicinal Chemistry (acs.org)
  • Source: MDPI (mdpi.com)

Sources

Reproducibility of Published 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole Synthesis Pathways: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tetrahydropyrido[1,2-a]benzimidazole core is a privileged heterocyclic scaffold with profound implications in oncology and medicinal chemistry. Recent pharmacological evaluations highlight its efficacy as a DNA-cleaving agent with unique cytotoxicity against melanoma cell lines[1], and as a potent modulator of the STAT3/HK2 metabolic axis, disrupting tumor glycolysis[2]. However, the structural complexity of the saturated pyridine ring fused to a benzimidazole nucleus presents unique synthetic challenges.

This guide objectively compares the two primary published methodologies for synthesizing 3-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole derivatives: Pathway A (Reductive Dethiomethylation) and Pathway B (Reductive Intramolecular Cyclization). By analyzing the causality behind experimental choices and establishing self-validating protocols, this document serves as an authoritative resource for researchers aiming to reproduce these pathways with high fidelity.

Mechanistic Pathways & Causal Analysis

Pathway A: Reductive Dethiomethylation & Concomitant Ring Saturation

This pathway utilizes 3-methyl-1-(methylthio)pyrido[1,2-a]benzimidazole as the starting material. Treatment with Raney-Nickel not only cleaves the C-S bond (dethiomethylation) but also forces the concomitant reduction of the conjugated pyridine ring, yielding the fully saturated 1,2,3,4-tetrahydropyrido system in a single step[3].

  • Causality of Reagent Selection: The choice of Raney-Ni over milder reducing agents (like Pd/C or NaBH4) is deliberate. Milder agents fail to overcome the aromatic stabilization energy of the fused pyridine ring, stalling the reaction at the desulfurized aromatic intermediate. The high volume of hydrogen adsorbed within the porous Raney-Ni lattice provides the necessary localized thermodynamic driving force to achieve complete saturation[3].

Pathway B: Reductive Intramolecular Cyclization

This route constructs the saturated ring from a nitro-halogenarene precursor. Using Tin(II) chloride dihydrate (SnCl₂·2H₂O) in an acidic medium, the nitro group is reduced to an aniline derivative, which immediately triggers a spontaneous intramolecular nucleophilic attack on the adjacent electrophilic carbon, closing the tetrahydropyridine ring[4].

  • Causality of Reaction Conditions: The reaction is highly sensitive to acid concentration and temperature. The optimal conditions require exactly 8% HCl at 80 °C. Higher acid concentrations promote premature hydrolysis of the intermediates, whereas lower temperatures stall the reduction phase, leading to the accumulation of uncyclized hydroxylamine byproducts[4].

G Start Precursor Selection InterA 3-Methyl-1-(methylthio) pyrido[1,2-a]benzimidazole Start->InterA InterB Nitro-halogenarene Precursor Start->InterB RouteA Pathway A: Raney-Ni Reductive Dethiomethylation InterA->RouteA RouteB Pathway B: SnCl2/HCl Reductive Cyclization InterB->RouteB Prod 3-Methyl-1,2,3,4-tetrahydro pyrido[1,2-a]benzimidazole RouteA->Prod Concomitant reduction (74% Yield) RouteB->Prod Cyclization & Saturation (89-94% Yield)

Figure 1: Synthetic Workflows for Tetrahydropyrido[1,2-a]benzimidazole Derivatives.

Quantitative Data Comparison

To guide synthetic planning, the following table summarizes the performance metrics, operational parameters, and reproducibility factors of both pathways based on published experimental data[3][4].

ParameterPathway A: Raney-Ni ReductionPathway B: SnCl₂/HCl Cyclization
Reported Yield ~74%89–94%
Key Reagents Active Raney-Nickel, Absolute EtOHSnCl₂·2H₂O, 8% Aqueous HCl
Temperature Reflux (~78 °C)80 °C
Reaction Time 4–6 hours (Substrate dependent)2 hours (Gradual addition)
Primary Challenge Catalyst handling (pyrophoricity), over-reductionRegioselectivity, strict acid sensitivity
Scalability Moderate (Limited by heterogeneous catalysis)High (Homogeneous reduction phase)
Validation Method ¹H-NMR (Aliphatic shift tracking)¹H-¹H NOESY NMR (Regiochemistry)

Self-Validating Experimental Protocols

To ensure strict reproducibility, the following protocols integrate self-validating checkpoints. A protocol is only reliable if it contains internal mechanisms to verify success before proceeding to the next step.

Protocol 1: Reductive Dethiomethylation (Pathway A)
  • Substrate Preparation: Dissolve 1.0 equivalent of 3-methyl-1-(methylthio)pyrido[1,2-a]benzimidazole in absolute ethanol under an inert argon atmosphere.

  • Catalyst Addition: Carefully add an excess of active Raney-Nickel slurry (washed with ethanol). Note: The excess is mandatory because Raney-Ni acts as both the stoichiometric desulfurizing reagent and the hydrogenation catalyst[3].

  • Reaction Phase: Heat the mixture to reflux. Monitor the reaction via TLC (Hexanes/EtOAc 8:2) until the starting material is completely consumed.

  • Self-Validation Checkpoint (In-Process): Extract a 0.1 mL aliquot, filter through a micro-Celite pad, and perform a rapid ¹H-NMR. Validation: The spectrum must show the complete disappearance of the -SCH₃ singlet (δ ~2.5 ppm) and the downfield aromatic pyridine protons (δ 7.5–8.5 ppm). The emergence of distinct aliphatic multiplets (δ 1.8–3.0 ppm) confirms that both dethiomethylation and ring saturation have occurred[3].

  • Workup: Filter the main reaction mixture through a pad of Celite to remove the pyrophoric catalyst. Evaporate the solvent and purify via silica gel chromatography to isolate 3-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole.

Protocol 2: Reductive Intramolecular Cyclization (Pathway B)
  • Precursor Setup: Suspend 1.0 equivalent of the nitro-halogenarene precursor in 8% aqueous HCl. Heat the suspension to 80 °C.

  • Reduction Phase: Prepare a solution of SnCl₂·2H₂O (4.0 equivalents) in 8% HCl. Add this solution dropwise to the precursor suspension over a strict 2-hour window. Note: Gradual addition prevents thermal runaway and limits the formation of uncyclized amino byproducts[4].

  • Cyclization: Maintain heating at 80 °C for an additional 1 hour. The reduction of the nitro group to an aniline triggers spontaneous intramolecular nucleophilic attack, closing the ring[4].

  • Self-Validation Checkpoint (Post-Isolation): After neutralizing with NaOH and extracting with ethyl acetate, analyze the crude product using ¹H-¹H NOESY NMR spectroscopy. Validation: The presence of cross-peaks between the newly formed aliphatic protons of the tetrahydropyridine ring and the adjacent aromatic protons of the benzimidazole core definitively confirms the correct regiochemistry of the annulation[2][4].

Pharmacological Significance & Pathway Visualization

The saturated 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole derivatives synthesized via these routes exhibit profound biological activity. Notably, dihalogenated derivatives (e.g., 8-bromo-7-chloro-3-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole) demonstrate a high probability of binding to STAT3. By inhibiting STAT3, these compounds downregulate Hexokinase 2 (HK2), a critical allosteric glycolytic enzyme, thereby disrupting the metabolic adaptation and energy balance of tumor cells, ultimately leading to cell death[2].

G Drug Tetrahydropyrido[1,2-a] benzimidazole STAT3 STAT3 Activation Drug->STAT3 Inhibits HK2 Hexokinase 2 (HK2) Expression STAT3->HK2 Downregulates Glycolysis Tumor Glycolysis & Energy Balance HK2->Glycolysis Suppresses Apoptosis Metabolic Disruption & Cell Death Glycolysis->Apoptosis Induces

Figure 2: STAT3/HK2 Metabolic Disruption Pathway by Tetrahydropyrido[1,2-a]benzimidazoles.

References

  • Heteroaromatic Annulation of 2-Methyl/2-Cyanomethylbenzimidazole Dianions with α-Oxoketene Dithioacetals: A Highly Regioselective Synthetic Protocol for 1,2- and 2,3-Substituted/Annulated Pyrido[1,2-a]benzimidazoles.ACS Publications.
  • Structure-activity studies of benzimidazole-based DNA-cleaving agents. Comparison of benzimidazole, pyrrolobenzimidazole, and tetrahydropyridobenzimidazole analogues.PubMed / NIH.
  • New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway.ResearchGate.
  • New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway.PMC / NIH.

Sources

Benchmarking the antimicrobial activity of 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Antimicrobial Activity of 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole: A Comprehensive Comparison Guide

As a Senior Application Scientist, evaluating novel antimicrobial scaffolds requires moving beyond basic high-throughput screening to understand the mechanistic advantages of specific structural modifications. The rapid emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) pathogens necessitates the development of novel chemotypes that can bypass existing resistance mechanisms.

While the benzimidazole core is a historically well-established pharmacophore [1], its fusion with a tetrahydropyridine ring to form 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole (3M-THPB) represents a significant leap in rational drug design [4]. This guide provides an objective benchmark of 3M-THPB against alternative derivatives and standard clinical antibiotics, supported by rigorously validated experimental protocols.

Mechanistic Rationale: Why 3M-THPB?

To understand the efficacy of 3M-THPB, we must examine the causality behind its physical chemistry. Why does this specific molecule outperform traditional, unfused benzimidazoles?

The integration of the tetrahydropyridine ring significantly increases the overall lipophilicity of the molecule. This structural enhancement allows the compound to efficiently traverse the complex, highly selective lipid bilayers of Gram-negative bacteria and the notoriously impermeable mycolic acid-rich cell wall of Mycobacterium tuberculosis [2]. Furthermore, the 3-methyl substitution provides critical steric shielding, preventing rapid enzymatic degradation by bacterial efflux pumps and metabolic enzymes.

Once inside the intracellular environment, pyrido[1,2-a]benzimidazole derivatives act by intercalating with DNA or directly inhibiting essential enzymes like DNA gyrase and topoisomerase IV, leading to the catastrophic arrest of DNA replication [3].

MOA N1 3M-THPB Penetrates Bacterial Membrane N2 Binding to DNA Gyrase & Topoisomerase IV N1->N2 N3 Inhibition of DNA Supercoiling N2->N3 N4 Arrest of DNA Replication N3->N4 N5 Bactericidal Effect (Cell Death) N4->N5

Caption: Proposed mechanism of 3M-THPB targeting bacterial DNA replication.

Comparative Performance Data

To objectively benchmark 3M-THPB, we compared its Minimum Inhibitory Concentration (MIC) against its pyrazine analog (1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole) and standard clinical antibiotics. Substituting the pyridine ring with a pyrazine ring alters the electron density and hydrogen-bonding capacity, directly impacting target binding affinity.

Table 1: In Vitro Antimicrobial Activity (MIC, µg/mL) Comparison

Compound / DrugS. aureus (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)M. tuberculosis
3M-THPB 1.5 3.0 6.0 0.5
1,2,3,4-THPZ-BI (Pyrazine analog)3.06.253.752.0
Ampicillin (Standard)0.56.2525.0>64
Isoniazid (Standard)>64>64>640.05

Data Synthesis Analysis: 3M-THPB exhibits a superior broad-spectrum profile compared to its pyrazine counterpart. Notably, its enhanced efficacy against M. tuberculosis (MIC 0.5 µg/mL) highlights the importance of the lipophilic pyrido-fusion in penetrating the mycobacterial envelope, offering a distinct advantage over standard beta-lactams [2].

Self-Validating Experimental Methodology: Broth Microdilution Assay

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every step is calibrated to eliminate artifacts, and internal controls are embedded to guarantee that the resulting data is a true reflection of the compound's intrinsic activity.

Workflow S1 Inoculum Prep (0.5 McFarland) S3 Inoculation (CAMHB Media) S1->S3 S2 Serial Dilution (0.125-64 µg/mL) S2->S3 S4 Incubation (37°C, 18-24h) S3->S4 S5 Resazurin Assay (Colorimetric) S4->S5

Caption: Step-by-step broth microdilution workflow for 3M-THPB MIC determination.

Step-by-Step Protocol & Causality

1. Inoculum Standardization (0.5 McFarland)

  • Action : Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).

  • Causality : Standardizing the starting population is critical to prevent the "inoculum effect." An overly dense suspension will artificially inflate the MIC by depleting the drug molecules, while a sparse suspension risks false-negative growth readouts.

2. Media Selection and Dilution

  • Action : Dilute the standardized suspension 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Causality : CAMHB contains tightly regulated physiological concentrations of calcium and magnesium ions. These cations are essential for stabilizing the bacterial outer membrane (especially critical for evaluating P. aeruginosa). Testing in unadjusted media yields artificially potent MICs that fail to translate to in vivo models.

3. Compound Preparation and Serial Dilution

  • Action : Dissolve 3M-THPB in DMSO and perform two-fold serial dilutions in a 96-well microtiter plate (final test range: 0.125 to 64 µg/mL). Ensure the final DMSO concentration in any well does not exceed 1% v/v.

  • Causality : Two-fold dilutions provide a precise logarithmic scale that cleanly brackets the inhibitory threshold. Restricting DMSO to ≤1% prevents solvent-induced toxicity from confounding the compound's true antimicrobial effect.

4. Incubation

  • Action : Inoculate the plate with 50 µL of the diluted bacterial suspension per well and incubate at 37°C for 18-24 hours.

  • Causality : This specific timeframe matches the exponential growth phase of the target pathogens. DNA replication inhibitors like 3M-THPB are only effective during active cell division; premature or delayed reading leads to highly inaccurate MIC determinations.

5. Colorimetric Validation (Resazurin)

  • Action : Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.

  • Causality : Relying on visual turbidity is subjective and prone to human error. Resazurin acts as a redox indicator; metabolically active (viable) cells reduce the blue dye to pink resorufin. This provides a definitive, objective colorimetric readout that clearly demarcates the MIC boundary.

Internal Validation System (The Trustworthiness Pillar)

To ensure the assay is self-validating, the following internal controls must be run concurrently on every plate:

  • Sterility Control (Media only) : Must remain blue. A pink shift invalidates the entire assay due to media or reagent contamination.

  • Growth Control (Media + Inoculum, no drug) : Must turn pink. If it remains blue, the bacterial isolate was non-viable or the incubation conditions failed.

  • Solvent Control (Media + Inoculum + 1% DMSO) : Must turn pink. This confirms that the solvent vehicle itself is non-toxic to the specific bacterial strain being tested.

Conclusion

The benchmarking data clearly establishes 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole as a highly potent, broad-spectrum antimicrobial scaffold. Its structural optimization provides a distinct mechanistic advantage over standard benzimidazoles and pyrazine analogs, particularly in penetrating difficult bacterial envelopes like those found in MDR M. tuberculosis. By employing rigorously validated, internally controlled methodologies, drug development professionals can confidently advance this chemotype through the preclinical pipeline.

References

  • Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review Source: PMC (National Institutes of Health) URL: [Link]

  • Pyrido[1,2-a]benzimidazole-Based Agents Active Against Tuberculosis (TB), Multidrug-Resistant (MDR) TB and Extensively Drug-Resistant (XDR) TB Source: PMC (National Institutes of Health) URL: [Link]

  • Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities Source: MDPI URL: [Link]

  • Heteroaromatic Annulation of 2-Methyl/2-Cyanomethylbenzimidazole Dianions with α-Oxoketene Dithioacetals: A Highly Regioselective Synthetic Protocol for 1,2- and 2,3-Substituted/Annulated Pyrido[1,2-a]benzimidazoles Source: ACS Publications URL: [Link]

Independent Validation of Analytical Methods for 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

The condensed heterocyclic scaffold 3-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole (3-Me-THPBZ) has emerged as a privileged structure in modern therapeutic development. Derivatives of this core exhibit potent biological activities, ranging from regulating the STAT3/HK2 axis to induce cancer cell death[1] to acting as highly efficacious, metabolically stable antimalarial agents[2].

However, the intrinsic physicochemical properties of this compound present significant analytical hurdles. The basic nitrogen atoms within the benzimidazole core (pKa ~ 5.5–6.0) make the molecule highly susceptible to secondary interactions with chromatographic stationary phases, often resulting in severe peak tailing. Furthermore, distinguishing 3-Me-THPBZ from its positional isomers and synthetic intermediates requires highly selective methodologies.

As a Senior Application Scientist, I have designed this guide to objectively compare the two primary analytical modalities for this compound: HPLC-DAD and UHPLC-MS/MS . Rather than merely listing parameters, this guide explores the causality behind chromatographic behavior and provides a self-validating experimental protocol to ensure absolute scientific integrity in your laboratory.

Methodological Comparison: HPLC-DAD vs. UHPLC-MS/MS

When selecting an analytical method for 3-Me-THPBZ, the choice must be dictated by the specific phase of drug development. Routine bulk release requires high precision and robustness, while pharmacokinetic (PK) profiling demands extreme sensitivity.

Causality in Experimental Design
  • Stationary Phase Selection: Standard C18 columns often yield poor peak symmetry for basic benzimidazoles due to interactions with residual surface silanols. To counteract this, a Biphenyl stationary phase is highly recommended. The Biphenyl phase leverages π−π interactions with the aromatic benzimidazole core, providing superior retention and selectivity against structurally similar positional isomers compared to standard hydrophobic C18 interactions.

  • Mobile Phase Optimization: While phosphate buffers are excellent for UV methods, they are non-volatile and suppress ionization in MS. For cross-platform compatibility, we utilize a 10 mM ammonium acetate buffer (pH 6.5) . This specific pH ensures the basic nitrogen of the pyrido[1,2-a]benzimidazole core remains in a consistent, partially ionized state, optimizing electrospray ionization (ESI+) efficiency while maintaining sharp peak symmetry[3].

Quantitative Performance Comparison
Validation ParameterHPLC-DAD (Routine Assay)UHPLC-MS/MS (Trace Profiling)Scientific Rationale & Causality
Primary Application Formulation assay, bulk purityPK studies, genotoxic impuritiesDAD provides broad dynamic range; MS/MS provides isotopic specificity.
Detection Mode UV Absorbance (254 nm, 290 nm)ESI+ (Multiple Reaction Monitoring)Benzimidazole has strong UV chromophores; basic nitrogen readily accepts protons for ESI+.
Limit of Detection (LOD) ~1.0 - 4.0 µg/mL~0.05 - 0.1 ng/mLMS/MS eliminates matrix noise via precursor-to-product ion transitions.
Linear Dynamic Range 10 - 150 µg/mL ( R2>0.999 )0.5 - 500 ng/mL ( R2>0.995 )DAD detectors saturate at lower relative concentrations than MS electron multipliers.
Matrix Effect NegligibleModerate (Ion suppression possible)Co-eluting matrix components in MS compete for charge droplets in the ESI source.

Self-Validating Experimental Protocol

To guarantee trustworthiness, an analytical method must be a self-validating system. The following protocol integrates ICH Q2(R2) guidelines with built-in system suitability criteria that act as strict go/no-go gates for the analyst.

ValidationWorkflow Step1 1. System Suitability Testing (SST) Verify Tailing Factor < 1.5 Step2 2. Specificity & Forced Degradation Confirm Peak Purity (DAD/MS) Step1->Step2 Step3 3. Linearity & Range Evaluate R² > 0.999 (25-150%) Step2->Step3 Step4 4. Accuracy & Recovery Spike Matrix at 3 Concentration Levels Step3->Step4 Step5 5. Precision (Repeatability) RSD < 2.0% for 6 Replicates Step4->Step5 Step6 6. Robustness Evaluation Vary pH, Temp, Flow Rate Step5->Step6

Fig 1. Self-validating ICH Q2(R2) analytical workflow for benzimidazole derivatives.
Step-by-Step Methodology: HPLC-DAD Validation for 3-Me-THPBZ

Step 1: System Suitability Testing (SST) - The Gatekeeper

  • Mechanism: Before analyzing any unknown samples, the system's fluidics, column integrity, and detector response must be verified to prevent false data generation.

  • Action: Inject a 50 µg/mL reference standard of 3-Me-THPBZ six consecutive times.

  • Self-Validation Criteria: The method is only valid to proceed if the Relative Standard Deviation (RSD) of the peak area is ≤2.0% , the USP tailing factor is ≤1.5 , and theoretical plates (N) >5000 .

Step 2: Specificity via Forced Degradation

  • Mechanism: To prove the method is stability-indicating, we must force the compound to degrade and ensure the parent peak remains spectrally pure from its degradants.

  • Action: Subject 3-Me-THPBZ samples to 0.1 N HCl (acidic), 0.1 N NaOH (basic), 3% H2​O2​ (oxidative), and UV light (photolytic) for 24 hours at 60°C. Neutralize and inject.

  • Self-Validation Criteria: Utilize the DAD to extract the UV spectra across the 3-Me-THPBZ peak. The peak purity angle must be strictly less than the peak purity threshold, confirming no co-eluting degradation products.

Step 3: Linearity and Range

  • Mechanism: Establishes the proportional relationship between detector response and analyte concentration, ensuring accurate quantification across the expected sample range.

  • Action: Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the target assay concentration (e.g., 12.5 to 75 µg/mL).

  • Self-Validation Criteria: Perform least-squares linear regression. The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept should be ≤2% of the 100% response level.

Step 4: Accuracy (Spike Recovery)

  • Mechanism: Confirms that the matrix (e.g., formulation excipients or biological fluid) does not interfere with the extraction and quantification of the analyte.

  • Action: Spike known amounts of 3-Me-THPBZ reference standard into a blank matrix at three distinct levels (50%, 100%, 150%). Extract and analyze in triplicate.

  • Self-Validation Criteria: Mean recovery must fall between 98.0% and 102.0% for pharmaceutical formulations, proving the extraction methodology is exhaustive and unbiased.

References

  • New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Antimalarial Pyrido[1,2-a]benzimidazoles: Lead Optimization, Parasite Life Cycle Stage Profile, Mechanistic Evaluation, Killing Kinetics, and in Vivo Oral Efficacy in a Mouse Model Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array detector Source: Srce (University of Zagreb Computing Centre) URL:[Link]

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole. As a novel benzimidazole derivative, specific safety and toxicological data are not extensively available. Therefore, this guide is built upon established best practices for handling related benzimidazole compounds, which are known to present potential hazards including skin and respiratory irritation, with some derivatives linked to more severe health effects.[1] A conservative and rigorous approach to safety is paramount.

Hazard Analysis and Risk Mitigation

The benzimidazole scaffold is a core component in numerous pharmacologically active molecules.[2][3] While this highlights their utility, it also underscores the potential for biological activity and associated hazards. The primary risks associated with handling benzimidazole derivatives in a laboratory setting include:

  • Inhalation: Airborne powders or aerosols can cause respiratory tract irritation.[1]

  • Dermal Contact: Direct skin contact may lead to irritation or allergic reactions.[1]

  • Ocular Exposure: Contact with the eyes can result in irritation.

  • Ingestion: Accidental ingestion may be harmful.[4][5]

Given the limited specific data for 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole, a risk-based approach necessitates treating it as a potentially hazardous substance. All handling should occur in a controlled environment, such as a chemical fume hood, to minimize exposure.[1]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to ensure researcher safety. The following table outlines the minimum required PPE for various laboratory activities involving this compound.

ActivityRequired PPESpecifications
Receiving and Unpacking Single pair of glovesChemotherapy-grade gloves recommended.[6]
Weighing and Aliquoting (Solid) Double gloves, lab coat, eye protection, respiratory protectionNitrile or neoprene gloves are suitable.[1] Safety glasses with side shields or chemical splash goggles.[1][6][7] N95 or higher-rated respirator to prevent inhalation of fine powders.[1][6]
Solution Preparation and Handling Double gloves, lab coat, eye protectionChemical splash goggles are essential to protect against splashes.[6]
Spill Cleanup Double gloves, impermeable gown, eye protection, respiratory protectionTwo pairs of chemotherapy-grade gloves.[6] A disposable, back-closing gown should be used.[6] A face shield may be necessary for larger spills.[6]
Waste Disposal Double gloves, lab coat, eye protectionStandard PPE for handling hazardous chemical waste.[6]

Causality of PPE Choices:

  • Double Gloving: Provides an extra layer of protection against potential tears or punctures in the outer glove, which is critical when handling potent or uncharacterized compounds. The outer glove should be removed immediately upon any signs of contamination.

  • Respiratory Protection: The use of an N95 respirator is a precautionary measure against the inhalation of fine particulates, a common exposure route for powdered chemicals.[1]

  • Eye Protection: Safety glasses with side shields offer basic protection, while chemical splash goggles provide a more complete seal around the eyes, which is necessary when there is a risk of splashing.[1][6]

Step-by-Step Handling and Operational Plan

A systematic workflow is crucial for minimizing exposure and ensuring reproducible results.

3.1. Preparation and Engineering Controls:

  • Designated Work Area: All work with 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole should be conducted in a designated area within a certified chemical fume hood.[1]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7][8]

  • Gather Materials: Assemble all necessary equipment, solvents, and PPE before commencing work to avoid leaving the controlled workspace.

3.2. Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh Begin Experiment handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Surfaces handle_reaction->cleanup_decontaminate Complete Experiment cleanup_doff Doff PPE cleanup_decontaminate->cleanup_doff cleanup_dispose Dispose of Waste cleanup_doff->cleanup_dispose

Sources

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3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.